4-(3,3-Difluoroazetidin-1-yl)piperidine
Description
Properties
IUPAC Name |
4-(3,3-difluoroazetidin-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2/c9-8(10)5-12(6-8)7-1-3-11-4-2-7/h7,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSGIIPUOLDNTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732483 | |
| Record name | 4-(3,3-Difluoroazetidin-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093066-73-9 | |
| Record name | 4-(3,3-Difluoro-1-azetidinyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093066-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,3-Difluoroazetidin-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Biological Activity Screening of Difluoroazetidine Piperidine Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on structuring a robust biological activity screening cascade for the novel class of difluoroazetidine piperidine compounds. By integrating established principles of medicinal chemistry with modern assay technologies, this document outlines a logical, evidence-based approach to elucidating the therapeutic potential of this unique chemical scaffold.
Introduction: The Rationale for Difluoroazetidine Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of biological pathways, including those involved in cancer, central nervous system (CNS) disorders, and infectious diseases.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space contribute to its success in interacting with diverse biological targets.[1]
The incorporation of fluorine into drug candidates is a well-established strategy to enhance key pharmacological properties.[2] Specifically, the gem-difluoro group (CF2) can significantly improve metabolic stability, modulate lipophilicity and basicity, and enhance binding affinity to target proteins.[3][4][5] The azetidine ring, a four-membered heterocycle, has gained traction as a bioisostere for larger rings like piperidine, offering improved aqueous solubility and access to novel chemical space.[6]
The novel combination of a difluoroazetidine moiety with a piperidine core presents a compelling opportunity for drug discovery. This hybrid scaffold is anticipated to leverage the favorable pharmacological properties of both components, potentially leading to drug candidates with improved efficacy, safety, and pharmacokinetic profiles. This guide details a systematic approach to screening these compounds to uncover their biological activities.
Part 1: Hierarchical Screening Cascade: From Broad Phenotypic Assays to Specific Target Identification
A tiered approach is essential for the efficient and cost-effective screening of a new compound library. The screening cascade should begin with broad, high-throughput assays to identify initial "hits" and progressively narrow down to more specific, lower-throughput assays to characterize the mechanism of action.
Caption: A hierarchical screening cascade for difluoroazetidine piperidine compounds.
Tier 1: Primary Screening - Casting a Wide Net
The initial goal is to identify compounds with any biological activity from a large library.
1. High-Throughput Cytotoxicity/Cell Viability Assays: These assays are fundamental to understanding a compound's effect on cell health and proliferation. It is crucial to screen against a diverse panel of cell lines, including cancerous and non-cancerous lines, to identify potential therapeutic windows.
-
Rationale: A reduction in cell viability can indicate potential anticancer activity or general toxicity. The fluorinated nature of the compounds makes it important to assess cytotoxicity early.[7]
-
Recommended Assays:
-
MTT/XTT Assays: These colorimetric assays measure mitochondrial reductase activity, an indicator of metabolically active cells.[8]
-
AlamarBlue™ (Resazurin) Assay: A fluorescent or colorimetric assay that also measures metabolic activity and is generally more sensitive than MTT.[8]
-
CytoTox-Fluor™ Cytotoxicity Assay: This fluorescent assay measures the release of a "dead-cell" protease from cells with compromised membrane integrity, providing a direct measure of cytotoxicity.[9]
-
Table 1: Comparison of Primary Cytotoxicity/Viability Assays
| Assay | Principle | Detection | Throughput | Advantages | Disadvantages |
| MTT/XTT | Mitochondrial reductase activity | Colorimetric | High | Inexpensive, well-established | Can be affected by reducing agents |
| AlamarBlue™ | Cellular metabolic reduction | Fluorometric/Colorimetric | High | More sensitive than MTT, non-toxic | Signal can be influenced by culture medium |
| CytoTox-Fluor™ | Dead-cell protease release | Fluorometric | High | Direct measure of cytotoxicity, amenable to multiplexing | Measures a late-stage event in cell death |
Experimental Protocol: High-Throughput Cytotoxicity Screening using Resazurin
-
Cell Plating: Seed cells in 96- or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add the difluoroazetidine piperidine compounds at a single high concentration (e.g., 10 µM) to the appropriate wells. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: Add Resazurin solution to each well and incubate for 1-4 hours, or as optimized for the cell line.
-
Data Acquisition: Measure fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Tier 2: Secondary Screening and Hit Confirmation
Compounds that show significant activity in the primary screen ("hits") are further investigated to confirm their activity and begin to elucidate their mechanism.
1. Dose-Response Cytotoxicity Assays: Hits from the primary screen are tested over a range of concentrations to determine their potency (IC50 or EC50 values). This is crucial for comparing the activity of different compounds and prioritizing them for further study.
2. Target Class Deconvolution: For compounds with confirmed activity, the next step is to identify the general class of biological targets they may be interacting with. This can be achieved through broad panel screening.
-
GPCR Panel Screening: Given that many piperidine-containing drugs target G-protein coupled receptors (GPCRs), screening against a panel of GPCRs is a logical step.[10] Assays can measure downstream signaling events like changes in intracellular calcium, cAMP levels, or β-arrestin recruitment.[11]
-
Kinase Panel Screening: Kinases are another major class of drug targets. Kinase inhibition can be assessed using enzymatic assays that measure the phosphorylation of a substrate.
-
Ion Channel Panel Screening: Ion channels are also important targets for drugs containing piperidine moieties. Automated patch-clamp systems can be used to screen for effects on a panel of ion channels.
Tier 3: Target Identification and Validation
Once a target class is identified, more specific assays are employed to pinpoint the exact molecular target and validate the interaction.
1. Specific Enzyme Inhibition Assays: If the compound is suspected to be an enzyme inhibitor, specific assays for individual enzymes within that class are performed. For example, if a compound showed activity in a broad kinase screen, it would then be tested against a panel of individual kinases to determine its selectivity profile.
-
Example: Cholinesterase Inhibition Assay: As some piperidine derivatives are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), this is a relevant target class to investigate for potential anti-Alzheimer's disease activity.[12][13]
Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).
-
Incubation: In a 96-well plate, add the enzyme solution and the test compound at various concentrations. Incubate for a defined period.
-
Reaction Initiation: Add the substrate and DTNB to initiate the reaction. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Data Acquisition: Measure the absorbance at 412 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition and IC50 value for the compound.
2. Receptor Binding Assays: If a compound is identified as a potential GPCR ligand, radioligand binding assays are the gold standard for confirming direct interaction with the receptor and determining binding affinity (Ki). These assays measure the ability of the test compound to displace a known radiolabeled ligand from the receptor.
Caption: Workflow for a competitive radioligand receptor binding assay.
Part 2: Preclinical Profiling: Assessing Drug-like Properties
Once a compound has a confirmed mechanism of action and shows promising potency and selectivity, it must be evaluated for its drug-like properties. This is a critical step to ensure that the compound has the potential to be a safe and effective drug in humans.
In Vitro ADME/Tox Profiling
In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology studies are essential for predicting a compound's pharmacokinetic and safety profile.[14][15]
Table 2: Key In Vitro ADME/Tox Assays
| Parameter | Assay | Purpose |
| Absorption | Caco-2 Permeability Assay | Predicts intestinal absorption of orally administered drugs. |
| Distribution | Plasma Protein Binding | Determines the fraction of drug bound to plasma proteins, which affects its distribution and availability. |
| Metabolism | Microsomal Stability Assay | Assesses the metabolic stability of the compound in the presence of liver microsomes. The presence of fluorine is expected to enhance stability.[4] |
| Metabolism | CYP450 Inhibition Assay | Identifies potential for drug-drug interactions by determining if the compound inhibits major cytochrome P450 enzymes. |
| Excretion | Transporter Interaction Assays | Evaluates if the compound is a substrate or inhibitor of key drug transporters (e.g., P-gp). |
| Toxicity | hERG Channel Assay | Crucial for assessing the risk of drug-induced cardiac arrhythmia (long QT syndrome). [1][16] |
| Toxicity | Genotoxicity Assays (e.g., Ames test) | Evaluates the potential of the compound to cause DNA damage. |
Experimental Protocol: hERG Channel Inhibition Assay (Automated Patch-Clamp)
-
Cell Culture: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293 cells).
-
Compound Preparation: Prepare a dilution series of the test compound.
-
Assay Execution: Use an automated patch-clamp system to record hERG currents in the absence and presence of the test compound.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.[1]
-
Data Analysis: Measure the peak tail current and calculate the percent inhibition at each concentration to determine the IC50 value.
In Vivo Profiling
Promising candidates from in vitro profiling should be advanced to in vivo studies in animal models, typically rodents, to evaluate their efficacy, pharmacokinetics, and safety in a whole organism.[17][18]
1. Pharmacokinetic (PK) Studies: These studies determine how the drug is absorbed, distributed, metabolized, and excreted in the animal model. Key parameters measured include half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
2. Efficacy Studies: The compound is tested in a relevant animal model of the disease of interest to determine if it produces the desired therapeutic effect.
3. Toxicology Studies: These studies are designed to identify potential toxicities and determine a safe dose range for further development.[17] This can include acute toxicity studies (single high dose) and repeat-dose toxicity studies.
Conclusion
The biological activity screening of a novel chemical class like difluoroazetidine piperidine compounds requires a systematic and multi-faceted approach. By following a hierarchical screening cascade that progresses from broad phenotypic assays to specific target validation and comprehensive preclinical profiling, researchers can efficiently identify and characterize promising drug candidates. The unique structural features of this scaffold offer exciting possibilities for the development of new therapeutics with improved pharmacological properties. This guide provides a robust framework to unlock that potential.
References
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
-
Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. European Journal of Medicinal Chemistry.
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of Visualized Experiments.
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
-
gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Chemistry – A European Journal.
-
Animal Models in Toxicologic Research: Rodents. Haschek and Rousseaux's Handbook of Toxicologic Pathology.
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules.
-
In Vitro ADME. Selvita.
-
Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. The Journal of Pharmacology and Experimental Therapeutics.
-
A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
-
gem-Difluorinated Amines for Drug Design. Enamine.
-
Animal Models in Toxicologic Research: Rodents. ResearchGate.
-
Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate.
-
A new fluorometric assay for cytotoxicity measurements in-vitro. International Journal of Oncology.
-
Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules.
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry.
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Molecular Diversity.
-
Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity. Journal of Biomolecular Structure and Dynamics.
-
Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics. British Journal of Cancer.
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals.
-
Insights into Metabolites Profiling and Pharmacological Investigation of Aconitum heterophyllum wall ex. Royle Stem through Experimental and Bioinformatics Techniques. ACS Omega.
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
-
fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Society Reviews.
-
CytoTox-Fluor™ Cytotoxicity Assay. Promega.
-
In Vitro ADME Assays and Services. Charles River.
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules.
-
in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Medicinal Chemistry.
-
TOXICOLOGY In Rodents. Comparative Biosciences, Inc.
-
Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters.
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs.
-
Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta Pharmacologica Sinica.
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
-
Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate.
-
Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. Regulatory Toxicology and Pharmacology.
-
GPCR Screening Libraries. Asinex.
-
ADME, DMPK, and DDI In Vitro Studies. BioIVT.
-
Bioisosteric Replacements. Cambridge MedChem Consulting.
-
GPCR Screening and Profiling. Eurofins Discovery.
-
SR-17018. Wikipedia.
-
Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate.
Sources
- 1. fda.gov [fda.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A new fluorometric assay for cytotoxicity measurements in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CytoTox-Fluor™ Cytotoxicity Assay [worldwide.promega.com]
- 10. mdpi.com [mdpi.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selvita.com [selvita.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clinicalpub.com [clinicalpub.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Purity Isolation of 4-(3,3-Difluoroazetidin-1-yl)piperidine via Optimized Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4-(3,3-Difluoroazetidin-1-yl)piperidine, a key building block in contemporary drug discovery, using silica gel column chromatography. Due to the basic nature of the piperidine and azetidine moieties, significant challenges such as peak tailing and irreversible adsorption can arise on standard silica gel. This guide details a robust methodology centered on the use of a modified mobile phase containing triethylamine to neutralize the acidic silica surface, ensuring high recovery and purity of the target compound. The protocol covers all stages from initial reaction work-up considerations to final product isolation, including thin-layer chromatography (TLC) for method development, column packing, sample loading, gradient elution, and fraction analysis.
Introduction: The Challenge of Purifying Fluorinated Piperidines
This compound is a valuable saturated heterocyclic scaffold in medicinal chemistry. The incorporation of the difluoroazetidine motif can significantly modulate the physicochemical properties of a lead compound, including its basicity (pKa), lipophilicity, and metabolic stability. However, the purification of such polar, basic amines by normal-phase column chromatography presents a significant hurdle for chemists.
The primary challenge stems from the interaction between the basic nitrogen atoms of the piperidine and azetidine rings and the acidic silanol groups (Si-OH) on the surface of silica gel, the most common stationary phase.[1] This acid-base interaction can lead to several undesirable outcomes:
-
Irreversible Adsorption: The compound can bind strongly to the silica, resulting in low or no recovery from the column.
-
Peak Tailing: Slow dissociation from the acidic sites on the silica gel causes the elution band to smear, leading to broad peaks and poor separation from impurities.[2]
-
On-Column Degradation: For more sensitive molecules, the acidic environment of the silica gel can catalyze decomposition.
To overcome these issues, a strategy is required to mitigate the acidity of the stationary phase. The most common and effective approach is the addition of a small amount of a volatile competing base, such as triethylamine (TEA), to the mobile phase.[2][3] The TEA will preferentially interact with the acidic silanol groups, effectively "deactivating" the silica gel and allowing the desired basic compound to elute symmetrically and with higher recovery.
Physicochemical Properties and Their Chromatographic Implications
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value/Observation | Chromatographic Implication | Reference |
| Molecular Weight | 176.21 g/mol | Standard for small molecule purification. | [4] |
| Appearance | Not specified, likely an oil or low-melting solid | Will be dissolved in an organic solvent for purification. | |
| Basicity (pKa) | Estimated to be basic (piperidine pKa ≈ 11.1, lowered by fluorine substitution) | Strong interaction with acidic silica gel, necessitating a basic modifier in the mobile phase. | [5] |
| Polarity | High due to two nitrogen atoms and C-F bonds | Requires a relatively polar mobile phase for elution from normal-phase silica. | |
| UV Absorbance | Lacks a significant chromophore | Not readily detectable by UV lamp on TLC; requires chemical staining for visualization. |
Experimental Workflow: From Crude Mixture to Pure Product
The overall workflow for the purification of this compound is depicted in the following diagram.
Figure 1: Step-by-step workflow for the purification.
Detailed Protocols
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), redistilled
-
TLC plates (silica gel 60 F254)
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sodium hydroxide (NaOH)
-
Ninhydrin
-
n-Butanol
-
Glacial acetic acid
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
The successful purification by column chromatography is predicated on a well-developed TLC method. The goal is to find a solvent system where the target compound has a retention factor (Rf) of approximately 0.2-0.35, allowing for good separation from impurities.[2]
-
Prepare the Eluent: Start with a moderately polar solvent system. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Prepare a stock solution of 95:5 (v/v) DCM:MeOH. To this, add 1% TEA by volume. For example, to 100 mL of the DCM/MeOH mixture, add 1 mL of TEA.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a minimal amount of DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the prepared eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for oxidizable compounds, including amines.[6]
-
Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water, then add 1.25 mL of 10% NaOH solution.[7]
-
Application: Dip the developed and dried TLC plate into the stain solution for a few seconds. The plate will turn purple. Gently warm the plate with a heat gun. The target compound and impurities will appear as yellow-brown spots on a purple background.[4][6]
-
-
Ninhydrin Stain: This stain is specific for primary and secondary amines.
-
Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[8]
-
Application: Dip the TLC plate in the ninhydrin solution and gently heat with a heat gun. Secondary amines typically appear as yellow-orange spots.
-
-
-
Optimize the Eluent: If the Rf is too low (compound is not moving far from the baseline), increase the polarity of the eluent by increasing the percentage of methanol. If the Rf is too high, decrease the methanol percentage. The goal is to achieve good separation between the spot for the desired product and any visible impurities.
Protocol 2: Column Chromatography Purification
This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample sizes.
-
Column Preparation:
-
Select a glass column with a diameter of approximately 2-3 cm.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand.
-
Prepare a slurry of silica gel (approx. 40-50 g) in the initial, least polar eluent determined from your TLC analysis (e.g., 98:2 DCM:MeOH with 1% TEA).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.
-
Once the silica has settled, add another thin layer of sand to the top to prevent disturbance during solvent addition.
-
Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level does not drop below the top of the sand.[9]
-
-
Sample Loading:
-
Dissolve the crude this compound (1 g) in a minimal amount of DCM (e.g., 2-3 mL).
-
Carefully pipette the sample solution onto the top of the silica gel, allowing it to absorb completely into the stationary phase.[10]
-
Carefully add a small amount of the initial eluent to wash the sides of the column and ensure the entire sample is on the silica bed. Allow the solvent to drain to the level of the sand.
-
-
Elution:
-
Carefully fill the column with the initial eluent.
-
Begin collecting fractions (e.g., 10-15 mL per fraction).
-
Isocratic Elution: If TLC shows good separation with a single solvent system, you can elute with that system throughout the purification.
-
Gradient Elution: For more complex mixtures, a gradient elution is recommended. Start with the initial, less polar eluent (e.g., 98:2 DCM:MeOH + 1% TEA) and gradually increase the polarity by increasing the percentage of methanol (e.g., to 95:5, then 90:10 DCM:MeOH, both with 1% TEA). This will first elute less polar impurities, followed by your target compound, and finally more polar impurities.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC using the optimized eluent system and visualization stain.
-
Spot multiple fractions on a single TLC plate to easily identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvents and triethylamine under reduced pressure using a rotary evaporator. The presence of TEA will require co-evaporation with a solvent like toluene to remove it completely.
-
The resulting residue is the purified product. Confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not elute from the column | Mobile phase is not polar enough; insufficient TEA. | Increase the polarity of the mobile phase (increase %MeOH). Ensure at least 1% TEA is present. |
| Significant peak tailing on the column | Insufficient deactivation of silica. | Increase the concentration of TEA in the mobile phase to 2%. |
| Poor separation of product and impurities | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Consider a shallower gradient during elution. |
| Compound streaks on TLC | Compound is too polar for the solvent system or interacting with acidic silica. | Increase the polarity of the TLC eluent and/or add TEA. |
Conclusion
The purification of basic compounds like this compound by silica gel chromatography is a common challenge that can be effectively addressed with a well-reasoned approach. The key to success lies in the deactivation of the acidic silica gel stationary phase through the addition of a basic modifier, such as triethylamine, to the mobile phase. By following the detailed protocols for TLC method development and gradient column chromatography outlined in this application note, researchers can achieve high purity and recovery of this valuable synthetic building block, facilitating its use in drug discovery and development programs.
References
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains. Department of Chemistry. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]
-
Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Mechanofluorochromism, polymorphism and thermochromism of novel D-π-A piperidin-1-yl. Retrieved from [Link]
-
McMaster University. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]
-
ResearchGate. (2019, January 17). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide? Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Bitesize Bio. (2021, September). The Basics of Running a Chromatography Column. Retrieved from [Link]
-
Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Majerz, I. (2007). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Letters in Organic Chemistry, 4(3), 211-213. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
HETEROCYCLES. (2019). PIPERIDINE AND AZETIDINE FORMATION BY DIRECT CYCLIZATION OF DIOLS WITH N-NONSUBSTITUTED SULFONAMIDE UNDER THE MITSUNOBU CONDITION. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). Molecules, 27(12), 3824. [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
LCGC Europe. (2014, August 22). Considerations on Column Selection and Operating Conditions for LC–MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
De Kimpe, N., & Van Brabandt, W. (2006). Synthesis of 3,3-Difluoroazetidines. Synlett, 2006(13), 2039–2042. [Link]
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2021, March 21). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Magic Formulas [chem.rochester.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. chemistryviews.org [chemistryviews.org]
Application Notes & Protocols for the Large-Scale Synthesis of 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride, a valuable building block in modern medicinal chemistry. The strategic incorporation of the 3,3-difluoroazetidine moiety into piperidine scaffolds is a key tactic in drug discovery to enhance metabolic stability, modulate basicity (pKa), and improve ligand-receptor interactions. This guide details a robust, two-step synthetic sequence commencing from commercially available starting materials. The protocols are designed for scalability and include in-depth explanations of the chemical principles, detailed procedural steps, analytical characterization, and critical safety considerations to ensure a reliable and safe manufacturing process.
Introduction and Strategic Rationale
The 4-(azetidin-1-yl)piperidine scaffold is a privileged structural motif in numerous biologically active compounds. The introduction of geminal fluorine atoms onto the azetidine ring offers a powerful method for fine-tuning molecular properties. The high electronegativity and steric demand of fluorine can significantly alter the conformational preferences and electronic distribution of the molecule, often leading to improved pharmacological profiles. Specifically, the 3,3-difluoroazetidine group serves as a bioisosteric replacement for other functionalities, enhancing properties such as:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic oxidation, often blocking common metabolic pathways and increasing the half-life of a drug candidate.
-
Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance cell membrane permeability and oral bioavailability.
-
Binding Affinity: The electron-withdrawing nature of the difluoro group can modulate the basicity of the adjacent nitrogen atoms, potentially leading to more favorable interactions with target proteins.
Given its importance, a reproducible and scalable synthesis of this compound dihydrochloride is essential for advancing drug development programs that utilize this key intermediate.[1][2] This application note outlines a field-proven, two-step approach involving a reductive amination followed by a deprotection/salt formation step.
Overall Synthetic Pathway
The selected synthetic strategy is predicated on efficiency and the use of readily available starting materials. The process begins with the reductive amination of N-Boc-4-piperidone with 3,3-difluoroazetidine hydrochloride. This is followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group and subsequent formation of the dihydrochloride salt in a single, conclusive step.
Sources
Application Notes and Protocols for the Use of 4-(3,3-Difluoroazetidin-1-yl)piperidine in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a range of physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. The 3,3-difluoroazetidine motif, in particular, has emerged as a valuable bioisostere for various functional groups, offering a unique combination of stability and polarity. When coupled with the piperidine scaffold, a ubiquitous and privileged structure in numerous approved drugs, the resulting 4-(3,3-difluoroazetidin-1-yl)piperidine building block presents a powerful tool for the rapid generation of novel chemical entities.[1]
This guide provides detailed application notes and protocols for the efficient use of this compound in parallel synthesis campaigns. The methodologies outlined are designed to be robust and adaptable for high-throughput library generation, enabling the exploration of diverse chemical space around this promising scaffold.
Physicochemical Properties of the Core Scaffold
A foundational understanding of the starting material is critical for experimental design. This compound is commercially available and possesses the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₈H₁₄F₂N₂ | [2] |
| Molecular Weight | 176.21 g/mol | [2] |
| Appearance | Solid | [3] |
| Storage Conditions | 2-8°C, inert atmosphere | [2] |
The presence of the secondary amine on the piperidine ring is the primary reactive handle for derivatization in parallel synthesis. The electron-withdrawing nature of the difluoroazetidine moiety may slightly reduce the nucleophilicity of the piperidine nitrogen compared to simpler 4-aminopiperidines, a factor to consider in reaction optimization.
Core Applications in Parallel Synthesis: Key Reaction Workflows
This compound is an ideal building block for library synthesis via several robust and well-established chemical transformations. The following sections detail protocols for its application in amide coupling, reductive amination, and Suzuki-Miyaura coupling reactions, all of which are amenable to high-throughput formats.
Workflow 1: Amide Library Synthesis
Amide bond formation is a cornerstone of medicinal chemistry. The secondary amine of this compound readily participates in coupling reactions with a diverse range of carboxylic acids.
-
Coupling Reagents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with additives like HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), are excellent choices for activating the carboxylic acid.[4] These reagents form highly reactive intermediates that readily couple with the piperidine nitrogen.[4]
-
Base: A non-nucleophilic organic base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine is crucial to neutralize the acid formed during the reaction and to ensure the piperidine nitrogen remains deprotonated and nucleophilic.[4]
-
Solvent: Aprotic polar solvents like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) are preferred as they effectively dissolve the reactants and reagents without interfering with the reaction mechanism.[4]
This protocol is designed for a 96-well plate format.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.0 M in DMF).
-
Prepare a stock solution of a diverse library of carboxylic acids (1.0 M in DMF) in separate wells of a master plate.
-
Prepare a stock solution of HATU (1.2 M in DMF).
-
Prepare a stock solution of DIPEA (3.0 M in DMF).
-
-
Reaction Assembly:
-
To each well of a 96-well reaction plate, add the carboxylic acid solution (50 µL, 0.05 mmol, 1.0 equiv).
-
Add the HATU solution (50 µL, 0.06 mmol, 1.2 equiv) to each well.
-
Add the DIPEA solution (50 µL, 0.15 mmol, 3.0 equiv) to each well.
-
Initiate the reaction by adding the this compound solution (50 µL, 0.05 mmol, 1.0 equiv) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction plate and shake at room temperature for 12-18 hours.
-
Upon completion, quench the reaction by adding water (200 µL) to each well.
-
Extract the products by adding ethyl acetate (500 µL) to each well, shaking, and then separating the organic layer. This can be automated using liquid handling systems.
-
The organic extracts can then be concentrated and purified via high-throughput purification techniques like mass-directed automated flash chromatography.
-
Diagram of Amide Coupling Workflow
Caption: Workflow for parallel amide library synthesis.
Workflow 2: Reductive Amination for Library Diversification
Reductive amination is a highly versatile and reliable method for forming carbon-nitrogen bonds, making it ideal for expanding a chemical library.[5] The secondary amine of this compound can be reacted with a wide array of aldehydes and ketones to introduce diverse substituents.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for parallel synthesis.[1] It is mild, selective for the iminium ion intermediate over the starting carbonyl compound, and does not react with most common functional groups, reducing the likelihood of side reactions.[1]
-
Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the iminium ion intermediate, which is the species that is reduced.
-
Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are commonly used solvents as they are compatible with the reducing agent and effectively solubilize the reactants.[1]
This protocol is suitable for a 48 or 96-well plate format.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.0 M in DCE).
-
Prepare a stock solution of a diverse library of aldehydes or ketones (1.0 M in DCE) in a master plate.
-
Prepare a stock solution of acetic acid (0.5 M in DCE).
-
Weigh sodium triacetoxyborohydride into a separate plate for solid dispensing.
-
-
Reaction Assembly:
-
To each well of the reaction plate, add the aldehyde/ketone solution (100 µL, 0.1 mmol, 1.0 equiv).
-
Add the this compound solution (120 µL, 0.12 mmol, 1.2 equiv).
-
Add the acetic acid solution (20 µL, 0.01 mmol, 0.1 equiv).
-
Add sodium triacetoxyborohydride (42 mg, 0.2 mmol, 2.0 equiv) to each well using a solid dispenser.
-
-
Reaction and Work-up:
-
Seal the plate and shake at room temperature for 16-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (200 µL) to each well.
-
Extract the products with DCM (500 µL).
-
Isolate the organic layer and purify using high-throughput methods.
-
Diagram of Reductive Amination Workflow
Caption: Workflow for parallel reductive amination.
Workflow 3: Suzuki-Miyaura Coupling for C-C Bond Formation
For libraries requiring the introduction of aryl or heteroaryl moieties, the Suzuki-Miyaura coupling is a powerful tool.[6] This reaction can be performed on a derivative of this compound that has been functionalized with a halide (e.g., via an amide coupling with a halo-substituted carboxylic acid).
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos), is essential for the catalytic cycle.[7]
-
Base: An inorganic base like potassium carbonate or cesium carbonate is required to activate the boronic acid partner for transmetalation.[7]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[7]
This protocol assumes the starting material is a halo-functionalized derivative of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of the halo-substituted this compound derivative (0.5 M in dioxane).
-
Prepare a stock solution of a diverse library of boronic acids or esters (0.75 M in dioxane).
-
Prepare an aqueous solution of potassium carbonate (2.0 M).
-
Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 M in dioxane).
-
-
Reaction Assembly (in an inert atmosphere):
-
To each well of a reaction plate, add the halo-substituted piperidine derivative solution (100 µL, 0.05 mmol, 1.0 equiv).
-
Add the boronic acid/ester solution (100 µL, 0.075 mmol, 1.5 equiv).
-
Add the aqueous potassium carbonate solution (50 µL, 0.1 mmol, 2.0 equiv).
-
Add the palladium catalyst solution (20 µL, 0.001 mmol, 0.02 equiv).
-
-
Reaction and Work-up:
-
Seal the plate and heat to 80-100 °C for 4-12 hours.
-
Cool the plate to room temperature.
-
Add water (200 µL) and extract with ethyl acetate (500 µL).
-
Isolate the organic layer for high-throughput purification.
-
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: Workflow for parallel Suzuki-Miyaura coupling.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its unique combination of a fluorinated azetidine and a reactive piperidine handle allows for the rapid generation of diverse chemical libraries with desirable physicochemical properties. The robust protocols for amide coupling, reductive amination, and Suzuki-Miyaura coupling provided herein offer a solid foundation for medicinal chemists to explore the chemical space around this promising scaffold. Future work could involve the development of protocols for other parallelizable reactions, such as C-N cross-coupling reactions to directly arylate the piperidine nitrogen, further expanding the utility of this building block in the quest for novel therapeutics.
References
-
Ammirati, M. J., et al. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. [Link]
-
Gogoi, P., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(33), 7235-7241. [Link]
-
Matassini, C., et al. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 23(11), 2993. [Link]
-
Singh, R., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(32), 7698-7716. [Link]
-
Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-932. [Link]
-
Van Brabandt, W., & De Kimpe, N. (2006). Synthesis of 3,3-Difluoroazetidines. Synlett, 2006(13), 2039–2042. [Link]
-
Wang, Y., et al. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 25(20), 4785. [Link]
-
Zhang, T., et al. (2020). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 25(21), 5039. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1093066-73-9|this compound|BLD Pharm [bldpharm.com]
- 3. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of DPP-IV Inhibitors Utilizing 4-(3,3-Difluoroazetidin-1-yl)piperidine
Introduction: The Strategic Imperative for Novel DPP-IV Inhibitors in Diabetes Management
Dipeptidyl peptidase-IV (DPP-IV) has emerged as a critical therapeutic target in the management of type 2 diabetes mellitus.[1][2][3] This enzyme is responsible for the rapid degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting DPP-IV, the physiological activity of these incretins is prolonged, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.[1][2][3] The development of small molecule DPP-IV inhibitors has provided a valuable therapeutic class with a generally favorable safety profile, particularly with regard to a low risk of hypoglycemia.[4]
The relentless pursuit of next-generation DPP-IV inhibitors is driven by the need for compounds with optimized pharmacokinetic and pharmacodynamic properties, including enhanced potency, selectivity, and metabolic stability. In this context, the strategic incorporation of fluorine atoms and strained ring systems into drug candidates has become a cornerstone of modern medicinal chemistry. This application note details the synthesis of novel DPP-IV inhibitors incorporating the unique building block, 4-(3,3-Difluoroazetidin-1-yl)piperidine, and elucidates the scientific rationale behind its use.
The Privileged Role of the this compound Moiety
The this compound scaffold is a sophisticated building block designed to confer several advantageous properties to a drug candidate. The integration of a 3,3-difluoroazetidine ring onto a piperidine core represents a nuanced approach to modulate the physicochemical and pharmacological profile of the final inhibitor.
Key Physicochemical and Pharmacological Advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoroazetidine motif resistant to oxidative metabolism. This can lead to a longer in vivo half-life and improved pharmacokinetic profile.
-
Modulation of Basicity: The strong electron-withdrawing nature of the two fluorine atoms significantly reduces the basicity of the azetidine nitrogen. This can be crucial for fine-tuning the pKa of the molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for off-target interactions (e.g., with hERG channels).
-
Conformational Rigidity and Vectorial Projection: The strained azetidine ring, fused to the piperidine, introduces a degree of conformational rigidity. This can pre-organize the molecule into a bioactive conformation for optimal binding to the DPP-IV active site, potentially increasing potency and selectivity. The spirocyclic nature of this junction provides a well-defined three-dimensional projection of substituents, allowing for precise interactions with the enzyme's binding pockets.
-
Lipophilicity and Solubility: The introduction of fluorine can subtly modulate the lipophilicity of the molecule. While often increasing lipophilicity, the overall impact is dependent on the molecular context. The unique electronic properties of the difluoroazetidine moiety can also influence crystal packing and solubility.
-
Bioisosterism: The this compound group can be considered a bioisostere for other commonly used motifs in DPP-IV inhibitors, such as a simple piperidine or piperazine ring. This allows for the exploration of novel chemical space while retaining key binding interactions.
Mechanism of DPP-IV Inhibition
The following diagram illustrates the physiological role of DPP-IV and the mechanism of action of its inhibitors.
Caption: Mechanism of action of DPP-IV inhibitors.
Synthetic Strategy and Protocols
The synthesis of DPP-IV inhibitors incorporating the this compound moiety typically involves the coupling of this building block with a suitable heterocyclic core. A common and effective strategy is the nucleophilic aromatic substitution of a halogenated heterocycle, such as a chloropyrimidinone, with the secondary amine of the piperidine ring.
The following workflow diagram illustrates a generalized synthetic approach.
Caption: Generalized synthetic workflow.
Protocol 1: Synthesis of a Pyrimidinone-Based DPP-IV Inhibitor
This protocol describes a representative synthesis of a pyrimidinone-based DPP-IV inhibitor. The reaction conditions are based on established procedures for similar nucleophilic aromatic substitutions.[2]
Step 1: N-Alkylation of 6-Chlorouracil Derivative
-
To a solution of a 6-chlorouracil derivative (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add the desired alkylating agent, for example, a substituted benzyl bromide (1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated intermediate.
Step 2: Nucleophilic Aromatic Substitution with this compound
-
In a reaction vessel, combine the N-alkylated 6-chlorouracil intermediate from Step 1 (1.0 eq), this compound (1.2 eq), and a base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq) in a high-boiling aprotic solvent like DMF or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to an elevated temperature (e.g., 90-120 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude final product.
Step 3: Purification and Characterization
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane) can be employed.
-
Characterize the final product by standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and the presence of the difluoroazetidine moiety.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
| Parameter | Expected Outcome |
| Yield | 40-70% (over two steps) |
| Purity (HPLC) | >98% |
| ¹H NMR | Signals corresponding to the heterocyclic core, the piperidine ring, and the azetidine ring. |
| ¹⁹F NMR | A characteristic signal for the CF₂ group. |
| MS (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight. |
Self-Validating Systems and In-Process Controls
To ensure the reliability and reproducibility of the synthesis, the following in-process controls and validation steps are recommended:
-
Reaction Monitoring: Utilize TLC or LC-MS at regular intervals during each reaction step to monitor the consumption of starting materials and the formation of the product. This allows for the timely adjustment of reaction conditions if necessary.
-
Intermediate Characterization: Before proceeding to the next step, it is advisable to characterize the key intermediates (e.g., the N-alkylated heterocycle) by ¹H NMR and MS to confirm their identity and purity.
-
Purity Assessment: The purity of the final compound should be rigorously assessed by HPLC. A purity of >98% is generally required for in vitro and in vivo biological testing.
-
Structural Confirmation: Full characterization of the final product using a suite of analytical techniques (NMR, MS, and optionally, elemental analysis) is essential to unequivocally confirm its structure.
Conclusion
The use of this compound as a building block in the synthesis of DPP-IV inhibitors represents a sophisticated strategy in modern drug design. The unique physicochemical properties conferred by the difluoroazetidine moiety can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The synthetic protocols outlined in this application note provide a practical framework for the preparation of these novel inhibitors. By adhering to the principles of scientific integrity and implementing robust in-process controls, researchers can confidently synthesize and evaluate these promising new therapeutic candidates for the treatment of type 2 diabetes.
References
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Azetidine-based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. (2011). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText. Retrieved January 26, 2026, from [Link]
-
Recent advances in non-peptidomimetic dipeptidyl peptidase 4 inhibitors: medicinal chemistry and preclinical aspects. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (2023). PubMed. Retrieved January 26, 2026, from [Link]
-
Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
Sources
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in non-peptidomimetic dipeptidyl peptidase 4 inhibitors: medicinal chemistry and preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of Fluorinated Saturated Heterocycles in Oncology
An Application Guide to 4-(3,3-Difluoroazetidin-1-yl)piperidine in Modern Oncology Drug Discovery
In the landscape of modern oncology drug discovery, the pursuit of novel chemical matter with superior "drug-like" properties is paramount. Small molecule inhibitors, particularly those targeting kinases and other key signaling proteins, often rely on scaffolds that can effectively probe the three-dimensional space of a protein's active site while maintaining favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Saturated heterocycles, such as piperidine and azetidine, have emerged as vital motifs in this endeavor.[1][2] The piperidine ring is a prevalent scaffold in numerous FDA-approved drugs, offering a versatile and synthetically accessible anchor that can be functionalized to achieve desired vectoral orientations.[3][4] The azetidine ring, a more strained four-membered heterocycle, provides conformational rigidity and a unique three-dimensional character that can enhance binding affinity and solubility.[1]
The strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry.[5][6] The introduction of a geminal difluoro group, as seen in the 3,3-difluoroazetidine moiety, imparts profound changes to the molecule's physicochemical properties. The high electronegativity of fluorine can lower the pKa of adjacent amines, influencing their ionization state at physiological pH and thereby modulating solubility and membrane permeability.[5][7] Crucially, the exceptional strength of the carbon-fluorine bond often shields adjacent positions from oxidative metabolism by cytochrome P450 enzymes, significantly enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.[8][9][10]
The this compound scaffold is a sophisticated building block that synergistically combines these attributes. It offers the robust synthetic handle of the piperidine ring, the conformational constraint of the azetidine, and the metabolic and physicochemical benefits of geminal difluorination. This application note provides a technical guide for researchers, scientists, and drug development professionals on the practical application of this scaffold in an oncology drug discovery workflow, from initial synthesis and analogue generation to comprehensive in vitro evaluation.
Physicochemical Properties and Synthetic Strategy
The utility of a building block begins with its fundamental properties and accessibility. This compound is a readily available intermediate that serves as a secondary amine for further chemical elaboration.
| Property | Value | Source(s) |
| Chemical Name | This compound | [11] |
| CAS Number | 1093066-73-9 | [11] |
| Molecular Formula | C₈H₁₄F₂N₂ | [11] |
| Molecular Weight | 176.21 g/mol | [11] |
| Appearance | Solid | |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [11] |
Table 1: Key physicochemical properties of this compound.
General Synthetic Approach
The synthesis of drug analogues using this scaffold typically involves leveraging the nucleophilicity of the piperidine nitrogen. Standard organic chemistry transformations such as amide bond formation, reductive amination, or nucleophilic aromatic substitution can be employed to couple the scaffold to a core molecular framework. A high-yield synthesis of the core 3,3-difluoroazetidine ring itself can be achieved via a Reformatsky-type reaction followed by reduction.[12]
Application in a Drug Discovery Workflow
The integration of this compound into a drug discovery campaign follows a logical, multi-stage process designed to rigorously assess the resulting analogues for potential as clinical candidates.
Figure 1: A generalized workflow for the application of the scaffold in oncology drug discovery.
Experimental Protocols and Methodologies
The following protocols are presented as robust, self-validating methodologies for the evaluation of drug candidates incorporating the this compound scaffold.
Protocol 1: Cell Viability and Cytotoxicity Assessment
Causality and Rationale: The primary goal is to determine the concentration at which a novel compound inhibits cancer cell proliferation by 50% (IC50). This is the foundational assay in oncology drug discovery to establish potency.[13] A luminescence-based assay measuring ATP levels (e.g., CellTiter-Glo®) is often preferred for its high sensitivity and throughput, as ATP is a key indicator of metabolically active, viable cells.[14]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., A549 lung cancer, HCT116 colon cancer) under standard conditions (37°C, 5% CO₂).[15]
-
Trypsinize and count cells. Seed cells into a 96-well, white, clear-bottom plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) in culture medium to create working solutions. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only for background) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard culture conditions. This duration allows for multiple cell doubling times.
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (no-cell wells) from all other measurements.
-
Normalize the data by setting the average vehicle control signal to 100% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Trustworthiness (Self-Validation):
-
Controls: Vehicle (DMSO) control, untreated control, and no-cell background controls are essential. A positive control (e.g., a known cytotoxic drug like Staurosporine) should be included.
-
Replicates: Each concentration should be tested in triplicate to ensure statistical validity.
-
Expected Outcome: A dose-dependent decrease in luminescence, yielding a sigmoidal curve from which a precise IC50 can be calculated.
Protocol 2: Apoptosis Induction Assay via Annexin V/PI Staining
Causality and Rationale: Once a compound demonstrates cytotoxic activity, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it typically avoids the inflammatory response associated with necrosis.[16] This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[16]
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat cells with the test compound at concentrations equivalent to its IC50 and 5x IC50 for 24 or 48 hours.
-
Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Accutase (avoiding harsh trypsinization that can damage the membrane).
-
Centrifuge the collected cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V- / PI- (Bottom Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Top Left Quadrant): Necrotic cells (rarely populated).
-
Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V+ populations (bottom right and top right) compared to the vehicle control indicates apoptosis induction.
-
Figure 2: Hypothetical targeting of the PI3K/Akt pathway by a drug containing the scaffold.
Protocol 3: Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Causality and Rationale: A major reason for incorporating the 3,3-difluoroazetidine motif is to block metabolic hotspots and improve a compound's half-life.[8][10] This assay directly tests that hypothesis by incubating the compound with HLMs, which contain a high concentration of drug-metabolizing enzymes (e.g., CYPs), and measuring its disappearance over time.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock of the test compound in acetonitrile or DMSO.
-
Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase) as the cofactor solution.
-
Thaw cryopreserved Human Liver Microsomes on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine the HLM solution and the test compound (final concentration 1 µM).
-
Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution. The final reaction volume is typically 200 µL.
-
Include positive control compounds with known metabolic fates (e.g., Verapamil for high clearance, Warfarin for low clearance).
-
Include negative controls without the NADPH regenerating system to account for non-enzymatic degradation.
-
-
Time Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples at 4,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) based on the t½ and the protein concentration.
-
Trustworthiness (Self-Validation):
-
Controls: The use of high and low clearance controls validates that the microsomal system is active and performing as expected. The "-NADPH" control ensures that observed compound loss is due to enzymatic metabolism.
-
Time Zero Point: The T=0 sample (quenched immediately after adding cofactors) represents 100% of the initial compound concentration.
-
Expected Outcome: A compound with enhanced metabolic stability due to the difluoroazetidine moiety will show a slower rate of disappearance and a longer calculated half-life compared to a non-fluorinated analogue.
Data Interpretation and Decision Logic
The data generated from these protocols must be integrated to form a holistic view of the compound's potential. A successful candidate will exhibit high potency (low IC50), a clear mechanism of action (e.g., apoptosis induction), and favorable ADME properties (high metabolic stability).
| Parameter | Desirable Profile | Rationale |
| Cell Viability (IC50) | < 1 µM | Indicates high potency against the cancer cell line. |
| Apoptosis Induction | > 50% apoptotic cells at 5x IC50 | Confirms a desirable cell death mechanism. |
| Metabolic Stability (t½ in HLM) | > 30 minutes | Suggests the compound is less likely to be rapidly cleared in vivo, leading to better exposure. |
| Kinase Inhibition (IC50) | < 100 nM (On-target) | Demonstrates potent inhibition of the intended biological target. |
Table 2: Example of a desirable data profile for an oncology drug candidate.
Figure 3: A decision-making flowchart for advancing a lead compound.
Conclusion
The this compound scaffold represents a highly valuable asset in the toolkit of the modern medicinal chemist focused on oncology. Its unique combination of a versatile synthetic handle, conformational rigidity, and the profound metabolic-shielding effects of the gem-difluoro group addresses several key challenges in drug design. By systematically applying the robust validation workflows and protocols detailed in this guide—from initial cytotoxicity screening to mechanistic and metabolic profiling—research organizations can efficiently identify and advance potent, stable, and highly differentiated clinical candidates. The thoughtful application of such advanced building blocks is essential for developing the next generation of targeted cancer therapies.
References
-
Shiri, F., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH National Library of Medicine. [Link]
-
Zhang, D., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]
-
Al-Sanea, M. M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. NIH National Library of Medicine. [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2020). NIH National Library of Medicine. [Link]
-
Aravindan, N., et al. (2013). Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft. PubMed. [Link]
-
Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed. [Link]
-
PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride. PubChem. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. [Link]
-
An, F., et al. (2022). A review for cell-based screening methods in drug discovery. NIH National Library of Medicine. [Link]
-
FDA. (2023). Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implications Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Antibodies.com. (2025). Cell-Based Assays Guide. Antibodies.com. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. [Link]
-
De Kimpe, N., & Van Brabandt, W. (2006). Synthesis of 3,3-Difluoroazetidines. Sci-Hub. [Link]
-
Moshkin, V. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Horan, N. R., & Miller, S. J. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
-
Singh, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Henderson, J. L. (2022). Fluorine in drug discovery: Role, design and case studies. Elsevier. [Link]
-
PubChem. (n.d.). 3,3-Difluoroazetidine. PubChem. [Link]
-
Jackson, R. F. W. (2000). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Functionalization of azetidine, pyrrolidine, piperidine, and azepane... (2020). ResearchGate. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]
-
Thippabhotla, S., et al. (2019). Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI. [Link]
-
Horan, N. R., & Miller, S. J. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 1093066-73-9|this compound|BLD Pharm [bldpharm.com]
- 12. Sci-Hub. Synthesis of 3,3-Difluoroazetidines / Synlett, 2006 [sci-hub.jp]
- 13. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
Amide Coupling with 4-(3,3-Difluoroazetidin-1-yl)piperidine: A Detailed Protocol for Medicinal Chemistry
Introduction: Navigating the Challenges of a Unique Building Block
In contemporary drug discovery, the integration of novel, three-dimensional scaffolds is paramount for accessing new chemical space and optimizing drug-like properties. The 4-(3,3-difluoroazetidin-1-yl)piperidine moiety has emerged as a valuable building block, offering a unique combination of a basic piperidine core for pharmacokinetic modulation and a difluoroazetidine substituent for enhancing metabolic stability and tuning physicochemical parameters. However, the successful incorporation of this fragment via amide bond formation is not without its challenges. The electron-withdrawing nature of the gem-dinal difluoro group on the azetidine ring inductively reduces the basicity and nucleophilicity of the piperidine nitrogen, rendering standard amide coupling conditions potentially sluggish and low-yielding. Furthermore, the steric bulk of the azetidinylpiperidine substituent can present a significant hurdle for efficient coupling with sterically demanding carboxylic acids.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and efficient protocols for the amide coupling of this compound with a variety of carboxylic acids. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer detailed step-by-step protocols, and provide troubleshooting strategies to overcome common challenges.
Understanding the Reactivity of this compound
The key to successful amide coupling lies in understanding the electronic and steric properties of the amine. The presence of the 3,3-difluoroazetidine substituent significantly impacts the reactivity of the piperidine nitrogen in two primary ways:
-
Steric Hindrance: The azetidinyl group at the 4-position of the piperidine ring introduces steric bulk, which can hinder the approach of the activated carboxylic acid, particularly with sterically encumbered acid partners.
These factors necessitate the use of highly efficient coupling reagents and optimized reaction conditions to achieve high conversion and yield.
Recommended Amide Coupling Protocols
Based on established methodologies for sterically hindered and electron-deficient amines, we recommend two primary protocols for the amide coupling of this compound. The choice between them will depend on the specific carboxylic acid substrate, scale of the reaction, and available reagents.
Protocol 1: HATU-Mediated Amide Coupling
This is often the go-to method for challenging amide couplings due to the high reactivity of the activated ester intermediate and the generally clean reaction profiles.
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents |
| Carboxylic Acid | - | 1.0 |
| This compound | 176.21 | 1.0 - 1.2 |
| HATU | 380.23 | 1.1 - 1.5 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 - 3.0 |
| Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) | - | - |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM (0.1 - 0.5 M).
-
Add this compound (1.0 - 1.2 eq) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.1 - 1.5 eq) in a minimal amount of anhydrous DMF or DCM and add it to the reaction mixture dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Causality Behind Experimental Choices:
-
HATU: This uronium-based coupling reagent rapidly forms a highly reactive OAt-active ester with the carboxylic acid, which is less prone to racemization and side reactions compared to carbodiimide-based methods.[1][2]
-
DIPEA: A non-nucleophilic, sterically hindered base is crucial to deprotonate the carboxylic acid and the protonated piperidine without competing in the coupling reaction. An excess is used to ensure complete deprotonation of the amine, which has a lowered pKa.
-
Solvent: DMF is a polar aprotic solvent that is excellent for solubilizing a wide range of reactants. DCM is a less polar alternative that can be easier to remove during workup. The choice depends on the solubility of the specific substrates.
Workflow Diagram:
Caption: HATU-mediated amide coupling workflow.
Protocol 2: EDC/HOBt-Mediated Amide Coupling with DMAP as a Catalyst
This classic carbodiimide-based method is a cost-effective alternative to HATU. The addition of a catalytic amount of DMAP can significantly accelerate the reaction, especially for less nucleophilic amines.[3]
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents |
| Carboxylic Acid | - | 1.0 |
| This compound | 176.21 | 1.0 - 1.2 |
| EDC.HCl | 191.70 | 1.2 - 1.5 |
| HOBt | 135.12 | 1.2 - 1.5 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 - 0.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 - 3.0 |
| Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | - | - |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), this compound (1.0 - 1.2 eq), HOBt (1.2 - 1.5 eq), and DMAP (0.1 - 0.2 eq).
-
Dissolve the mixture in anhydrous DCM or DMF (0.1 - 0.5 M).
-
Add DIPEA (2.0 - 3.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC.HCl (1.2 - 1.5 eq) portion-wise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
EDC/HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate. HOBt traps this highly reactive intermediate to form a more stable HOBt-active ester, which minimizes side reactions like N-acylurea formation and reduces racemization.[3]
-
DMAP: DMAP acts as a nucleophilic catalyst, reacting with the activated ester to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the weakly nucleophilic amine.
-
Workup: The acidic and basic washes are essential to remove unreacted starting materials, the urea byproduct from EDC, HOBt, and DMAP.
Mechanism Diagram:
Caption: EDC/HOBt/DMAP coupling mechanism.
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low or no conversion | Insufficiently active coupling reagent. | Switch to a more powerful coupling reagent like HATU or COMU. |
| Low nucleophilicity of the amine. | Increase the reaction temperature (e.g., to 40-50 °C). Add a catalytic amount of DMAP if not already present. | |
| Incomplete deprotonation of the amine. | Increase the amount of base (DIPEA) to 3-4 equivalents. | |
| Formation of side products | N-acylurea formation (with EDC). | Ensure HOBt is added before or concurrently with EDC. |
| Guanidinylation of the amine (with HATU). | Add the carboxylic acid, base, and HATU to the flask and pre-activate for 5-10 minutes before adding the amine.[4] | |
| Racemization of chiral carboxylic acids | High reaction temperature or prolonged reaction time. | Perform the reaction at 0 °C to room temperature and monitor closely to stop the reaction upon completion. |
| Use of a strong, nucleophilic base. | Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. |
Conclusion
The amide coupling of this compound presents a synthetic challenge due to the reduced nucleophilicity and steric hindrance imparted by the fluorinated substituent. However, by employing highly efficient coupling reagents such as HATU or a well-optimized EDC/HOBt protocol with a DMAP catalyst, high yields of the desired amides can be achieved. Careful consideration of the reaction parameters, including the choice of base, solvent, and temperature, is crucial for success. The protocols and troubleshooting guide provided herein offer a solid foundation for medicinal chemists to effectively incorporate this valuable building block into their drug discovery programs.
References
-
Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38, 606-631. [Link]
-
El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev.2011 , 111, 6557–6602. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
Naskar, D. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett.2019 , 60, 1511-1514. [Link]
-
PubChem. This compound. [Link]
-
Palyam, N. et al. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]
-
D'hooghe, M.; De Kimpe, N. Recent advances in the synthesis and reactivity of azetidines. Org. Biomol. Chem.2021 , 19, 2635-2659. [Link]
-
Dunsmore, C. J. et al. A convenient protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem.2006 , 4, 1583-1588. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Isenegger, P. G.; Tarselli, M. A. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Org. Lett.2017 , 19, 4383–4386. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. americapeptides.com [americapeptides.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3,3-Difluoroazetidin-1-yl)piperidine
Welcome to the technical support center for the synthesis of 4-(3,3-Difluoroazetidin-1-yl)piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a critical building block in modern drug discovery, particularly for introducing the valuable 3,3-difluoroazetidine motif, a robust and reproducible synthetic protocol is paramount.
This document moves beyond a simple recitation of steps. It provides a causal framework for experimental choices, grounded in reaction mechanisms and validated by field-proven insights. Our goal is to empower you with the knowledge to not only execute the synthesis but to intelligently adapt it to your specific laboratory context.
Core Synthesis Workflow: Reductive Amination Pathway
The most reliable and scalable approach to constructing the this compound scaffold is through the reductive amination of a protected 4-piperidone with 3,3-difluoroazetidine. This method offers high selectivity and generally good yields. The overall workflow involves two key stages: the coupling reaction and the subsequent deprotection of the piperidine nitrogen.
Caption: High-level workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis. Each answer provides a diagnosis of the problem and a detailed, actionable solution.
Q1: My reductive amination yield is consistently low. What are the primary causes and how can I improve it?
A1: Senior Application Scientist Insights
Low yields in this reductive amination are a common challenge and can typically be traced back to one of four key areas: the quality of your reagents, the choice of reducing agent, suboptimal reaction conditions, or issues with the iminium ion formation.
Causality and Solutions:
-
Reagent Purity & Stability:
-
The Problem: The starting materials, N-Boc-4-piperidone and 3,3-difluoroazetidine, can degrade. The piperidone can be sensitive to storage conditions, while the azetidine, being a small, volatile amine, requires careful handling. Impurities can act as catalyst poisons or introduce competing side reactions.[1]
-
The Protocol:
-
Verify Piperidone Purity: Before use, check the purity of N-Boc-4-piperidone by ¹H NMR or GC-MS. If necessary, purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
-
Handle Azetidine Correctly: 3,3-Difluoroazetidine is often supplied as a hydrochloride salt, which is more stable and less volatile. If using the salt, ensure you add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free amine in situ. Use a slight excess (1.1-1.2 equivalents) of the azetidine to drive the reaction to completion.
-
-
-
Choice of Reducing Agent:
-
The Problem: The choice of reducing agent is critical. Harsh reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone before iminium ion formation is complete. Conversely, a reducing agent that is too mild may lead to a sluggish or incomplete reaction.
-
The Protocol: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation. It is mild enough not to readily reduce the ketone but is highly effective at reducing the intermediate iminium ion.[2] If yields are still low, consider switching to sodium cyanoborohydride (NaCNBH₃), but be mindful that it is toxic and requires careful pH control (pH 6-7) to avoid the release of HCN gas.
-
-
Reaction Conditions:
-
The Problem: Incorrect solvent, temperature, or reaction time can significantly hamper the yield.[3] The formation of the iminium ion is an equilibrium process that can be influenced by these parameters.
-
The Protocol:
-
Solvent: Use an anhydrous, non-protic solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices.[4] They effectively dissolve the reactants and do not interfere with the reaction.
-
Temperature: Run the reaction at room temperature (20-25 °C). Higher temperatures can sometimes lead to side product formation or degradation of the iminium intermediate.[3]
-
Reaction Time: Monitor the reaction progress diligently using TLC or LC-MS. Reactions are typically complete within 12-24 hours. Prolonged reaction times do not necessarily improve the yield and can lead to decomposition.
-
-
Optimization Data Summary:
| Reducing Agent | Typical Solvent | Temperature (°C) | Relative Rate | Common Issues |
| NaBH(OAc)₃ | DCM, DCE | 20 - 25 | Excellent | Preferred method; moisture sensitive. |
| NaCNBH₃ | Methanol, DCM | 20 - 25 | Good | Requires pH control; toxic. |
| H₂ / Pd/C | Methanol, Ethanol | 20 - 25 | Moderate-Good | Requires hydrogenation equipment; potential for catalyst poisoning.[5] |
| NaBH₄ | Methanol, Ethanol | 0 - 25 | Poor-Moderate | Can prematurely reduce the ketone. |
Q2: I am observing a significant side product that appears to be a dimer or polymer. What is happening and how can I prevent it?
A2: Senior Application Scientist Insights
The formation of dimeric or polymeric side products often points to a self-reaction of the N-Boc-4-piperidone or an undesired reaction involving the intermediate enamine. This is particularly prevalent if the iminium ion formation is slow or reversible.
Mechanistic Explanation:
The intended reaction proceeds through the formation of an iminium ion, which is then reduced. However, under certain conditions, N-Boc-4-piperidone can form an enamine, which can then react with another molecule of the piperidone in an aldol-type condensation, leading to undesired oligomers.
Caption: Competing pathways: desired reductive amination vs. side reaction.
Preventative Measures:
-
Control the Order of Addition:
-
The Protocol: Pre-mix the N-Boc-4-piperidone and the 3,3-difluoroazetidine (or its salt with base) in the anhydrous solvent for 30-60 minutes before adding the reducing agent. This allows for the formation of the hemiaminal and iminium ion, maximizing the concentration of the correct intermediate for reduction.
-
-
Use a Desiccant:
-
The Protocol: The reaction generates water, which can hydrolyze the iminium ion back to the starting materials, slowing the reaction and favoring side reactions. Add 3Å or 4Å molecular sieves to the reaction mixture to sequester water as it is formed.
-
-
Ensure Stoichiometry:
-
The Protocol: Avoid using a large excess of the piperidone. A slight excess of the amine component (3,3-difluoroazetidine) is generally preferred to ensure all of the ketone is consumed in the desired pathway.
-
Q3: The deprotection of the N-Boc group is incomplete or leading to decomposition. What is the best protocol?
A3: Senior Application Scientist Insights
The N-Boc (tert-butoxycarbonyl) group is designed to be removed under acidic conditions. However, the stability of the difluoroazetidine ring under harsh acidic conditions can be a concern. The key is to find a balance where the Boc group is cleaved efficiently without degrading the product.
Recommended Deprotection Protocol:
-
Dissolve the Substrate: Dissolve the purified N-Boc-4-(3,3-difluoroazetidin-1-yl)piperidine in a suitable solvent. Dichloromethane (DCM) is a common and effective choice.
-
Add Acid: Add an excess of trifluoroacetic acid (TFA), typically 4-5 equivalents, or use a 20-50% solution of TFA in DCM. Alternatively, a solution of 4M HCl in dioxane can be used.
-
Monitor the Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. The reaction is usually complete in 1-4 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in a minimal amount of water or methanol.
-
Basify the solution carefully by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >10. This neutralizes the acid and liberates the free amine.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM, Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.
-
Troubleshooting Deprotection:
-
Incomplete Reaction: If the reaction stalls, add more acid or allow it to stir for a longer period. Gentle warming (to ~40°C) can sometimes be employed, but should be done with caution.
-
Product Degradation: If you observe significant decomposition, use milder conditions. Try using a lower concentration of acid or running the reaction at 0°C.
-
Purification Issues: The final product is a basic amine and may be water-soluble, especially as its salt. Ensure thorough extraction after basification. If the product is difficult to purify by chromatography due to its polarity, consider converting it to a stable salt (e.g., hydrochloride) for storage and handling.[6]
References
-
Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Kiss, L., et al. (2018). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. ChemistrySelect. [Link]
-
Kumar, S. T., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B. [Link]
-
Arote, R. B., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?[Link]
-
Taya, Y., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
-
ResearchGate. (2019). Optimization of the conditions for the reaction of 1 with piperidine. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2011). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc. [Link]
-
Nechaev, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]
-
Doyle, M. P., et al. (2016). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. [Link]
-
De Kimpe, N., & Van Brabandt, W. (2006). Synthesis of 3,3-Difluoroazetidines. Synlett. [Link]
-
Wang, C., et al. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability of the difluoroazetidine ring under acidic and basic conditions
This guide provides an in-depth analysis of the chemical stability of the 3,3-difluoroazetidine ring, a motif of growing importance in medicinal chemistry. We will address common questions and troubleshooting scenarios encountered during synthesis, purification, and formulation. Our goal is to equip you with the mechanistic understanding and practical advice needed to confidently work with this unique structural scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing the stability of the difluoroazetidine ring?
The stability of the difluoroazetidine ring is a balance between two opposing factors:
-
Ring Strain: Like its parent, cyclobutane, the azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), which provides a thermodynamic driving force for ring-opening reactions.[1] This inherent strain makes the ring more susceptible to cleavage than larger, less-strained heterocycles like pyrrolidines or piperidines.[1]
-
Electronic Effects of Fluorine: The presence of the gem-difluoro group at the C3 position profoundly alters the electronic properties of the ring. Fluorine is the most electronegative element, and the two C-F bonds create a strong dipole, withdrawing electron density from the ring carbons. This has a powerful inductive effect that significantly impacts the basicity of the azetidine nitrogen.[2]
Q2: How does the gem-difluoro substitution affect the ring's stability compared to a non-fluorinated azetidine?
The gem-difluoro group is the single most important feature determining the ring's unique stability profile. Its primary influence is the dramatic reduction of the azetidine nitrogen's basicity (pKa).[2]
-
Impact on Acid Stability: The lone pair on the nitrogen is less available for protonation due to the strong electron-withdrawing effect of the nearby fluorine atoms.[2] Since the first step in most acid-catalyzed ring-opening mechanisms is the protonation of this nitrogen, the difluoroazetidine ring is substantially more resistant to degradation by weak to moderate acids than its non-fluorinated counterpart.[3] A much stronger acidic environment is required to initiate this decomposition pathway.
-
Impact on Basicity: The pKa of a typical N-H azetidine is around 11.2, similar to other secondary amines. The introduction of the gem-difluoro group is predicted to lower this value by several units, making the nitrogen significantly less basic and nucleophilic.[4]
Q3: Under what acidic conditions should I be particularly cautious?
While more stable than a standard azetidine, the ring is not indestructible. Caution is warranted under the following conditions:
-
Strong Brønsted Acids: Conditions such as neat trifluoroacetic acid (TFA) used for Boc-deprotections, or concentrated solutions of HCl, H₂SO₄, or TfOH can provide sufficient protonation to initiate ring-opening, especially at elevated temperatures.[5][6]
-
Lewis Acids: Potent Lewis acids (e.g., BF₃·OEt₂, AlCl₃, TiCl₄) can coordinate to the azetidine nitrogen, activating the ring towards nucleophilic attack and subsequent cleavage.[7]
-
Intramolecular Nucleophiles: If your molecule contains a pendant nucleophile (like an amide or hydroxyl group) positioned to attack the ring, acid-catalyzed intramolecular cyclization can occur, leading to decomposition even under relatively mild acidic conditions.[3][8]
Q4: Is the difluoroazetidine ring stable to common basic conditions?
Generally, yes. The difluoroazetidine ring is robust under most basic conditions encountered in synthesis, including:
-
Aqueous inorganic bases (e.g., NaHCO₃, K₂CO₃, LiOH).
-
Organic amine bases (e.g., triethylamine, DIPEA).
-
Standard reaction conditions for amide couplings or N-alkylations.
However, prolonged exposure to strong, nucleophilic bases (e.g., high concentrations of NaOH or KOH) at elevated temperatures could potentially lead to ring-opening via an Sₙ2-type mechanism, although this is less common than acid-catalyzed pathways.
Troubleshooting Guide
This section addresses specific experimental observations and provides a logical framework for diagnosing and solving stability-related issues.
Scenario 1: Unexpected Byproducts During Boc-Deprotection with TFA
-
Observation: After treating your N-Boc-3,3-difluoroazetidine-containing compound with TFA in DCM, you observe multiple new peaks in the LC-MS, one of which may correspond to the mass of your compound + H₂O.
-
Probable Cause: Acid-catalyzed ring-opening. The azetidinium ion formed after protonation is captured by a nucleophile (TFA, water, etc.), leading to ring cleavage.
-
Diagnostic Test: Dissolve a small amount of your purified N-Boc starting material in the exact deprotection cocktail (TFA/DCM/H₂O). Monitor the reaction by LC-MS at several time points (e.g., 5 min, 30 min, 2 hr). If you observe the formation of the same byproducts seen in your reaction, you have confirmed acid-mediated decomposition.
-
Solutions & Mitigation Strategies:
-
Reduce Temperature: Perform the deprotection at 0 °C or below to decrease the rate of the ring-opening side reaction.
-
Use Milder Conditions: Switch to a less harsh acidic protocol, such as 4M HCl in Dioxane or 2M HCl in diethyl ether, often performed at 0 °C.
-
Limit Reaction Time: Carefully monitor the reaction and quench it with a base (e.g., saturated NaHCO₃ or an amine sponge) as soon as the starting material is consumed.
-
Consider an Alternative Protecting Group: For future syntheses, consider a protecting group that can be removed under non-acidic conditions (e.g., Cbz, which is removed by hydrogenolysis).
-
Scenario 2: Degradation Observed During Workup with Strong Aqueous Base
-
Observation: You run a reaction using a strong, non-nucleophilic base like LHMDS. During the aqueous NaOH workup, you notice a significant loss of product and the emergence of new impurities.
-
Probable Cause: While less common, direct nucleophilic attack by hydroxide on a ring carbon can lead to decomposition, especially if the nitrogen is substituted with a strong electron-withdrawing group (e.g., a sulfonyl group) which makes the ring carbons more electrophilic.
-
Diagnostic Test: Prepare a solution of your purified compound in a mixture mimicking the workup conditions (e.g., THF/1M NaOH). Stir at room temperature for 1-2 hours and analyze by LC-MS for degradation.
-
Solutions & Mitigation Strategies:
-
Use Weaker Base for Workup: Neutralize the reaction with a milder base like saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate.
-
Maintain Low Temperature: Perform the entire workup procedure in an ice bath to minimize the rate of potential decomposition.
-
Avoid Propan-2-ol in Quench: If quenching a metalated species, avoid using isopropanol as it can form isopropoxide, a potent nucleophile. Use a buffered quench instead.
-
Data Summary & Protocols
Table 1: General Stability Guidelines for a Model 3,3-Difluoroazetidine
This table provides an at-a-glance reference for common laboratory conditions. Stability is highly substrate-dependent and should be confirmed experimentally.
| Reagent/Condition | Severity | Expected Stability | Comments |
| Acidic Conditions | |||
| 1 M HCl (aq) | Moderate | Generally Stable (hours) | Monitor for long-term stability (>24h). |
| 4 M HCl in Dioxane | High | Potentially Unstable | Use at 0°C; monitor closely. Common for Boc-deprotection. |
| TFA / DCM (95:5) | Very High | Likely Unstable | Ring-opening is a significant risk. Use with extreme caution. |
| Acetic Acid | Mild | Stable | Generally safe for use as a solvent or catalyst. |
| Lewis Acids (BF₃, TiCl₄) | High | Likely Unstable | Activates the ring towards nucleophilic attack. |
| Basic Conditions | |||
| 1 M NaOH (aq) | Moderate | Generally Stable | Degradation possible at high temperatures or long exposure. |
| K₂CO₃, Cs₂CO₃ | Mild | Stable | Standard conditions for alkylations. |
| Triethylamine, DIPEA | Mild | Stable | Standard organic bases are well-tolerated. |
| DBU, t-BuOK | High | Generally Stable | Stability to strong, non-nucleophilic bases is typically high. |
| Other Conditions | |||
| H₂, Pd/C | Mild | Stable | Ring is stable to standard hydrogenolysis. |
| m-CPBA | Mild | Stable | Ring is generally stable to oxidation. |
| NBS, NCS | Mild | Stable | Ring is stable to common halogenating agents. |
Protocol: Standardized pH Stability Assay
This protocol provides a framework for quantitatively assessing the stability of your difluoroazetidine-containing compound.[9]
Objective: To determine the rate of degradation of a test compound at various pH values over time.
Materials:
-
Test Compound (stock solution in a water-miscible organic solvent, e.g., MeCN or DMSO).
-
Buffer Solutions: pH 2.0 (e.g., KCl/HCl), pH 7.4 (e.g., PBS), pH 9.0 (e.g., Borate).
-
HPLC or LC-MS system with a suitable column and detection method (UV or MS).
-
Constant temperature incubator or water bath.
Methodology:
-
Preparation: Prepare vials containing the buffer solutions. Pre-warm them to the test temperature (e.g., 37 °C).
-
Initiation (t=0): Spike a small volume of the compound stock solution into each buffer vial to achieve a final concentration suitable for analysis (e.g., 10 µM). Vortex briefly. Immediately withdraw an aliquot from each vial and analyze by HPLC/LC-MS. This is your t=0 reference point.
-
Incubation: Place the vials in the incubator.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze each aliquot by HPLC/LC-MS. Record the peak area of the parent compound.
-
Calculation: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. Plot % Remaining vs. Time to determine the degradation kinetics.
Mechanisms & Workflows
Reaction Mechanisms
Caption: Acid-catalyzed ring opening via nitrogen protonation.
Caption: Base-mediated ring opening via direct nucleophilic attack.
Experimental Workflow
Caption: Experimental workflow for a pH stability assay.
References
-
Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Available from: [Link]
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(17), 3817-3839. Available from: [Link]
-
Saunders, G. J., Spring, S. A., Jayawant, E., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available from: [Link]
-
Uesugi, S., Watanabe, H., & Nakata, T. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Available from: [Link]
-
Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(21), 8249–8254. Available from: [Link]
-
Pawar, V. (2018). P H – METRIC STUDY OF SUBSTITUTED HETEROCYCLICDRUGS WITHTRANSITION METALSIN MIXED SOLVENT. JETIR, 5(8). Available from: [Link]
-
Fisher, O. S., & Jacobsen, E. N. (2021). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 143(32), 12811–12818. Available from: [Link]
-
Banks, H. D. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate. Available from: [Link]
-
Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available from: [Link]
-
Cánovas, R., & Granada, A. (2019). A protocol for testing the stability of biochemical analytes. Technical document. Revista del Laboratorio Clínico, 13(2), e44-e49. Available from: [Link]
-
Mykhailiuk, P. K. (2021). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their (aza)bicycloalkane and spirocyclic analogues). ResearchGate. Available from: [Link]
-
Xu, Y., et al. (2024). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. MDPI. Available from: [Link]
-
LibreTexts. (2022). 7.3: Structural Effects on Acidity and Basicity. Chemistry LibreTexts. Available from: [Link]
-
Hazra, S., et al. (2023). HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines. ResearchGate. Available from: [Link]
-
All About Chemistry. (2020). Azetidine: Basicity and Preparation. YouTube. Available from: [Link]
-
Kokins, K., et al. (2022). Synthesis of azetidine-based beta-amino alcohols. Sciforum. Available from: [Link]
-
De Bièvre, P., & Kaarls, R. (1983). Stability studies of pH reference materials under repeated use conditions by the primary measurement method. ResearchGate. Available from: [Link]
-
Ghorai, M. K., & Tiwari, D. P. (2013). Ring-opening of azetidines. ResearchGate. Available from: [Link]
-
Singh, G. S., & Ombito, J. O. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available from: [Link]
-
Uddin, M. J., et al. (2024). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Research Square. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reductive Amination for 4-(3,3-Difluoroazetidin-1-yl)piperidine
Welcome to the technical support center for the synthesis of 4-(3,3-difluoroazetidin-1-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful optimization of this challenging reductive amination.
The synthesis of this compound via reductive amination of 4-piperidone with 3,3-difluoroazetidine presents unique challenges primarily due to the electronic properties of the fluorinated amine. The electron-withdrawing nature of the gem-difluoro group significantly reduces the nucleophilicity of the azetidine nitrogen, which can lead to slow reaction rates and incomplete conversions. This guide will walk you through understanding these challenges and provide actionable solutions to optimize your reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the reductive amination of 4-piperidone with 3,3-difluoroazetidine.
Issue 1: Low or No Product Formation
Symptoms:
-
TLC/LC-MS analysis shows predominantly unreacted 4-piperidone and 3,3-difluoroazetidine starting materials.
-
Minimal or no peak corresponding to the desired product mass is observed.
Potential Causes & Solutions:
-
Cause A: Insufficient Imine/Iminium Ion Formation. The reduced nucleophilicity of 3,3-difluoroazetidine slows down the initial condensation with 4-piperidone to form the crucial imine or iminium ion intermediate.[1]
-
Solution 1: Acid Catalysis. The addition of a catalytic amount of a weak acid can protonate the carbonyl oxygen of 4-piperidone, rendering it more electrophilic and susceptible to nucleophilic attack by the weakly basic amine.[1][2][3] Acetic acid is a common and effective choice.[4]
-
Solution 2: Use of Lewis Acids. For particularly stubborn reactions, a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can be employed to activate the ketone.[5][6] The Lewis acid coordinates to the carbonyl oxygen, significantly increasing its electrophilicity.
-
Solution 3: Water Removal. Imine formation is a reversible equilibrium reaction that produces water.[7] The removal of water can drive the equilibrium towards the imine intermediate. This can be achieved by using dehydrating agents like molecular sieves (3Å or 4Å).[6][8]
-
-
Cause B: Inappropriate Reducing Agent. The choice of reducing agent is critical for a successful reductive amination.
-
Solution 1: Use a Mild and Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for many reductive aminations, especially with weakly basic amines.[3][4][9][10] It is mild enough not to significantly reduce the ketone starting material but is highly effective at reducing the iminium ion intermediate.[10]
-
Solution 2: Avoid Strong, Non-selective Reducing Agents. Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the 4-piperidone starting material to 4-hydroxypiperidine, leading to a lower yield of the desired product.[5][11] If NaBH₄ must be used, a two-step procedure where the imine is pre-formed before the addition of the reducing agent is recommended.[9]
-
Issue 2: Formation of Side Products
Symptoms:
-
TLC/LC-MS analysis shows multiple spots/peaks in addition to starting materials and the desired product.
-
Purification is complicated by the presence of impurities with similar polarities to the product.
Potential Causes & Solutions:
-
Cause A: Reduction of the Carbonyl Starting Material. As mentioned above, the use of a non-selective reducing agent can lead to the formation of 4-hydroxypiperidine.
-
Solution: Use a more selective reducing agent like sodium triacetoxyborohydride (STAB).[10]
-
-
Cause B: Over-alkylation/Dimerization. While less common with secondary amines, side reactions involving the piperidine nitrogen of the product or starting material can occur under certain conditions.
-
Solution: Ensure the stoichiometry of the reactants is carefully controlled. Using a slight excess of the amine component (3,3-difluoroazetidine) can sometimes help to minimize side reactions of the ketone.
-
Frequently Asked Questions (FAQs)
Q1: Why is the reaction between 4-piperidone and 3,3-difluoroazetidine so slow?
The primary reason is the reduced basicity and nucleophilicity of the 3,3-difluoroazetidine nitrogen atom. The two fluorine atoms are strongly electron-withdrawing, pulling electron density away from the nitrogen and making it a weaker nucleophile.[1] This slows down the initial attack on the carbonyl carbon of 4-piperidone, which is the rate-determining step for imine formation.[8]
Q2: What is the optimal pH for this reaction?
While a specific pH study for this exact reaction is not widely published, reductive aminations are typically carried out under mildly acidic conditions (pH 4-6).[5][11] This pH range is a compromise: it's acidic enough to catalyze imine formation by protonating the carbonyl oxygen, but not so acidic that it fully protonates the amine starting material, which would render it non-nucleophilic.[5] The addition of a controlled amount of acetic acid usually achieves the desired pH range.
Q3: Which solvent is best for this reaction?
Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and effective solvents for reductive aminations using sodium triacetoxyborohydride.[4][9] Tetrahydrofuran (THF) can also be a suitable choice. Protic solvents like methanol can sometimes be used, particularly with sodium cyanoborohydride, but one must be cautious as they can react with some reducing agents and may not be ideal for driving the imine formation equilibrium.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with potassium permanganate can help visualize the amine-containing compounds. For LC-MS, you should monitor the disappearance of the starting materials (4-piperidone and 3,3-difluoroazetidine) and the appearance of the product peak with the expected mass-to-charge ratio.
Q5: What are the best practices for purifying the final product?
Fluorinated amines can sometimes be volatile, making purification by chromatography challenging.[12]
-
Column Chromatography: If the product is not excessively volatile, flash column chromatography on silica gel can be effective. A gradient elution starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is a good starting point. Due to the basic nature of the product, "tailing" on the silica column can be an issue. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can help to obtain better peak shapes.[13]
-
Acid-Base Extraction: An initial workup involving an acid-base extraction can help to remove non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to protonate the desired product and extract it into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is extracted back into an organic solvent.
-
Crystallization/Salt Formation: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method. Alternatively, forming a salt (e.g., the hydrochloride salt) can facilitate purification by crystallization.
Experimental Protocols & Data
Optimized Protocol for Reductive Amination
This protocol is a starting point and may require further optimization based on your specific experimental setup and the purity of your starting materials.
Materials:
-
4-Piperidone (or its hydrochloride or monohydrate salt)
-
3,3-Difluoroazetidine (or its hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
Acetic Acid (glacial)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-piperidone (1.0 eq) in anhydrous DCE or DCM (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add 3,3-difluoroazetidine (1.0-1.2 eq).
-
Add glacial acetic acid (1.0-1.5 eq) to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction monitoring (TLC or LC-MS) indicates completion.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel as described in the FAQ section.
Table of Optimization Parameters
The following table provides a starting point for optimizing the reaction conditions. The optimal conditions may vary depending on the scale of the reaction and the specific equipment used.
| Parameter | Condition 1 (Standard) | Condition 2 (For Slow Reactions) | Rationale |
| Amine Equivalents | 1.1 eq | 1.2 - 1.5 eq | A slight excess of the amine can help drive the imine formation equilibrium. |
| Reducing Agent | NaBH(OAc)₃ (1.2 eq) | NaBH(OAc)₃ (1.5 eq) | A larger excess of the reducing agent may be necessary for complete conversion. |
| Acid Catalyst | Acetic Acid (1.2 eq) | Acetic Acid (1.5 eq) or TFA (0.1 eq) | Increased acid concentration can further accelerate imine formation. TFA is a stronger acid and should be used cautiously. |
| Temperature | Room Temperature | 40-50 °C | Gentle heating can increase the rate of imine formation, but may also lead to side product formation. |
| Reaction Time | 12-18 hours | 24-48 hours | Weakly basic amines often require longer reaction times for complete conversion. |
| Additives | None | Molecular Sieves (4Å) | Helps to remove water and drive the imine formation equilibrium forward.[6][8] |
Visualizing the Process
Reductive Amination Workflow
Caption: Experimental workflow for the reductive amination.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision-making process.
References
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. Available at: [Link]
-
ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. (2018). Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. Available at: [Link]
-
Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. Available at: [Link]
-
ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. Available at: [Link]
-
Defense Technical Information Center. (2020). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available at: [Link]
-
Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2014). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Available at: [Link]
-
Myers, A. Chem 115. Available at: [Link]
-
Chemistry Steps. Reductive Amination. Available at: [Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]
-
Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8513–8519. Available at: [Link]
-
Pelter, A., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Available at: [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2003). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Available at: [Link]
-
American Chemical Society. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30285–30294. Available at: [Link]
-
Organic Syntheses. (2013). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Reddit. (2022). Reductive amination difficulties - poor conversion. Available at: [Link]
-
American Chemical Society Green Chemistry Institute. Reductive Amination. Available at: [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Available at: [Link]
-
National Institutes of Health. (2018). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Available at: [Link]
-
ResearchGate. (2019). The conformational preferences of fluorinated piperidine derivatives.... Available at: [Link]
-
National Institutes of Health. (2018). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Available at: [Link]
Sources
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. sciencemadness.org [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. orgsyn.org [orgsyn.org]
Preventing decomposition of 4-(3,3-Difluoroazetidin-1-yl)piperidine during storage
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 4-(3,3-Difluoroazetidin-1-yl)piperidine (CAS 1093066-73-9). This document provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this valuable fluorinated building block to ensure its stability and integrity over time. By understanding the chemical nature of this compound and adhering to best practices, you can prevent decomposition and ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs) - Proactive Stability Management
This section addresses the most common questions regarding the proactive storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is the most critical factor in preventing decomposition. The compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[1] It should also be protected from light and moisture.[2][3][4][5][6]
-
Causality: The piperidine and azetidine moieties contain basic nitrogen atoms, making the compound susceptible to oxidation and reaction with atmospheric carbon dioxide.[2][7] The difluoroazetidine ring, while adding stability in some contexts, can be sensitive to certain conditions.[8] Low temperatures slow down potential degradation reactions, while an inert atmosphere and a dry environment prevent reactions with oxygen, water, and CO2.[7][9]
Q2: What type of container should I use for long-term storage?
A2: Use a container made of inert material, such as amber glass or a chemically resistant polymer, with a secure, tight-fitting cap or seal.[2][5][6] For larger quantities, packaging recommended by the manufacturer should be used.[5]
-
Causality: A tightly sealed container is crucial to prevent the ingress of moisture and air, which are primary contributors to the degradation of many amine-containing compounds.[6][10][11] Amber glass is recommended to protect the compound from light, which can catalyze oxidative decomposition.[3]
Q3: Is this compound sensitive to moisture or air?
A3: Yes. Like many heterocyclic amines, this compound is sensitive to both moisture and air (oxygen).[7][9][12][13] Some fluorinated amines are known to be highly water-sensitive.[12][13]
-
Causality: Moisture can lead to hydrolysis or act as a medium for other degradation reactions. Oxygen can cause oxidation of the amine groups, leading to colored impurities and loss of purity.[9] Storing under an inert, dry atmosphere is the most effective preventative measure.[7][14]
Q4: How does the difluoroazetidine group affect stability compared to a non-fluorinated analogue?
A4: The geminal difluoro group on the azetidine ring significantly alters the electronic properties of the molecule. It increases lipophilicity and can tune the HOMO-LUMO energy gap.[8] While fluorine substitution can enhance metabolic stability in a pharmacological context, it can also make the compound susceptible to specific decomposition pathways not seen in its non-fluorinated counterparts, particularly if acidic or strongly basic conditions are encountered.
Troubleshooting Guide - Reactive Quality Control
This section provides guidance for situations where you suspect sample degradation may have already occurred.
Q5: My sample has developed a slight color. Is it still usable?
A5: The development of a color (e.g., yellow or brown) in a previously white or off-white solid is a common indicator of decomposition, likely due to oxidation.[9] It is strongly recommended not to use the compound without first assessing its purity.[7]
-
Causality: Oxidative degradation of amines often produces highly conjugated, colored impurities. Using a degraded sample will introduce these impurities into your reaction, potentially leading to failed reactions, unexpected side products, and non-reproducible results.[7]
Q6: How can I quickly check the purity of my stored sample?
A6: Thin-Layer Chromatography (TLC) is a rapid and effective method for a qualitative purity check. By comparing a stored sample to a fresh or reference sample, you can visualize degradation products.
-
Causality: Degradation products will almost always have different polarities than the parent compound. This difference in polarity causes them to travel at different rates on a TLC plate, resulting in separate spots and providing a clear visual indication of impurity.
Experimental Protocol: Purity Check via Thin-Layer Chromatography (TLC)
-
Prepare Samples: Dissolve a small amount (~1 mg) of your stored compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to make a ~1 mg/mL solution. If you have a fresh reference sample, prepare a solution of it in the same manner.
-
Select Mobile Phase: A good starting point for a mobile phase is a mixture of a non-polar and a polar solvent, such as Hexanes:Ethyl Acetate (e.g., 70:30 or 50:50 v/v) with 0.5-1% triethylamine (TEA). The TEA helps to prevent "streaking" of the basic amine spot on the silica plate.
-
Spot the Plate: Using a capillary tube, spot a small amount of each solution onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a developing chamber containing the mobile phase. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (if the compound is UV active). Staining with potassium permanganate (KMnO₄) is also highly effective for visualizing amines.
-
Interpret Results: A pure sample should show a single, well-defined spot. The presence of additional spots in the lane of your stored sample indicates the presence of impurities/degradation products.
Q7: I've confirmed my sample is degraded. What should I do?
A7: If significant degradation is confirmed, the material should be disposed of according to your institution's hazardous waste guidelines.[7] Attempting to purify a small amount of a degraded reagent is often not time- or cost-effective and may not remove all problematic impurities. It is safer and more scientifically sound to procure a fresh batch.
Data & Visualization Summary
Table 1: Recommended Storage & Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Slows the rate of chemical decomposition.[1] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation and reaction with atmospheric CO₂.[7][14] |
| Light | Protect from Light (Amber Vial) | Prevents light-catalyzed degradation.[3] |
| Moisture | Keep Dry (Tightly Sealed) | Avoids hydrolysis and other water-mediated reactions.[6][12][13] |
| Container | Inert Glass or Polymer | Prevents reaction with container material.[2][5] |
Diagram 1: Troubleshooting Workflow for Suspected Decomposition
This decision tree guides a user through the logical steps to take when the quality of their this compound is .
Caption: Troubleshooting Decision Tree for Sample Integrity.
Diagram 2: Potential Decomposition Pathways
This diagram illustrates hypothetical, yet chemically plausible, degradation routes for the compound based on the general reactivity of heterocyclic amines.
Caption: Potential Degradation Pathways for the Compound.
References
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]
-
Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. Available at: [Link]
-
Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au. Available at: [Link]
-
Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. Available at: [Link]
-
Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway | Organic Letters - ACS Publications. Available at: [Link]
- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents.
-
How long a peptide synthesis reagents stable? - ResearchGate. Available at: [Link]
-
Safety Data Sheet: Piperidine - Carl ROTH. Available at: [Link]
-
(PDF) 4-Fluoroanilines: synthesis and decomposition - Academia.edu. Available at: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. Available at: [Link]
-
Enzymatic synthesis of fluorinated compounds - PMC - PubMed Central - NIH. Available at: [Link]
-
MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf - Safety Data Sheet. Available at: [Link]
-
Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed. Available at: [Link]
Sources
- 1. 1093066-73-9|this compound|BLD Pharm [bldpharm.com]
- 2. 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride;CAS No.:1403767-21-4 [chemshuttle.com]
- 3. chemos.de [chemos.de]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Coupling Reactions with Sterically Hindered Electrophiles
Welcome to the technical support center for navigating the challenges of cross-coupling reactions with sterically hindered electrophiles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in forming C-C and C-N bonds with bulky substrates. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your reaction success.
Introduction: The Challenge of Steric Hindrance
Steric hindrance occurs when the bulky nature of substituents near a reaction center physically impedes the approach of reagents.[1][2] In the context of palladium- or nickel-catalyzed cross-coupling reactions, this can significantly slow down or completely inhibit key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to low yields and the formation of unwanted side products.[3][4] This guide will equip you with the knowledge and practical strategies to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with a di-ortho-substituted aryl halide is giving low to no yield. What are the likely causes and how can I fix it?
A1: Low yields in Suzuki-Miyaura couplings with sterically hindered aryl halides are common and typically stem from a slow oxidative addition step.[5] The electron density of your aryl halide also plays a crucial role; electron-rich aryl halides are generally less reactive.[6]
Here’s a systematic approach to troubleshoot this issue:
-
Ligand Selection is Critical: Standard phosphine ligands like PPh₃ are often ineffective. You need bulky, electron-rich monodentate phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[6][7] These ligands promote the formation of the active, monoligated Pd(0) species, which is crucial for the oxidative addition of hindered electrophiles.[7] The bulk of the ligand also facilitates the final reductive elimination step.[8][9]
-
Optimize Your Base and Solvent System:
-
Base: For sterically hindered couplings, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium tert-butoxide (NaOtBu). Strong bases can lead to unwanted side reactions. Interestingly, anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[6]
-
Solvent: Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[10] The choice of solvent can influence the solubility of the base and the stability of the catalytic species.
-
-
Consider the Palladium Precatalyst: The choice of palladium source matters. Precatalysts, where the palladium is already in a complex with the ligand, can lead to more consistent formation of the active catalyst compared to using separate sources like Pd(OAc)₂ or Pd₂(dba)₃.[10][11]
-
Increase Reaction Temperature and Time: Sterically hindered reactions often require more forcing conditions. Cautiously increasing the reaction temperature and extending the reaction time can improve yields.
Q2: I am attempting a Buchwald-Hartwig amination with a bulky secondary amine and an aryl chloride, but I'm mostly recovering my starting materials. What should I try?
A2: This is a classic challenge in Buchwald-Hartwig aminations. Aryl chlorides are less reactive than their bromide and iodide counterparts, and the steric bulk of a secondary amine can make the C-N bond-forming reductive elimination step difficult.[5][10]
Here are key optimization strategies:
-
Ligand Choice is Paramount: As with Suzuki couplings, bulky, electron-rich phosphine ligands are essential. For challenging Buchwald-Hartwig aminations, consider ligands from the Buchwald or Hartwig research groups, such as Josiphos-type ligands or bulky biaryl phosphines.[12] These ligands have been specifically designed to accelerate both the oxidative addition of aryl chlorides and the subsequent reductive elimination.[7][9]
-
Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base is crucial for deprotonating the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[13] Ensure your base is of high purity and handled under inert conditions.
-
Solvent Considerations: Toluene and dioxane are generally good starting points. The choice of solvent can affect the solubility of the amine and the base, which in turn can impact the reaction rate.[10]
-
Palladium Precatalyst: Using a well-defined palladium precatalyst can provide more reliable results than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[10][11]
-
Consider a Nickel Catalyst: For particularly challenging couplings, especially with electron-rich aryl chlorides, a nickel-based catalyst system may offer better reactivity.[11][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective oxidative addition due to steric hindrance.[3] 2. Inactive catalyst. 3. Unsuitable base or solvent. | 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald ligands).[6][7] 2. Use a palladium precatalyst.[10][11] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (e.g., toluene, dioxane, THF).[10] 4. Increase reaction temperature and time. |
| Dehalogenation of the Electrophile | 1. β-hydride elimination from the nucleophile followed by reductive elimination.[4][6] 2. Presence of water or other protic sources. | 1. Use a ligand that disfavors β-hydride elimination (e.g., those with rigid backbones).[4] 2. Ensure strictly anhydrous conditions if water is not intentionally added. 3. For Suzuki couplings, use a boronic acid or ester that lacks β-hydrogens if possible. |
| Homocoupling of the Nucleophile | 1. Transmetalation is slow relative to other pathways. 2. Oxidative side reactions of the organometallic nucleophile. | 1. For Suzuki couplings, ensure the boronic acid is of high quality. 2. For other couplings, ensure the organometallic reagent is freshly prepared or titrated. 3. Adjust the stoichiometry of the reagents. |
| Reaction Stalls Before Completion | 1. Catalyst decomposition. 2. Product inhibition. | 1. Use a more robust ligand that protects the metal center.[7] 2. Consider a lower reaction temperature with a longer reaction time. 3. Increase catalyst loading (e.g., from 1 mol% to 3 mol%). |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Bromide
-
Reagent Preparation: In a glovebox, add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol, finely ground), and a stir bar to an oven-dried reaction vial.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a precatalyst). Add the catalyst/ligand to the reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the reaction vial.
-
Reaction Setup: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated oil bath at 100-120 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination with a Sterically Hindered Amine and Aryl Chloride
-
Reagent Preparation: In a glovebox, add the aryl chloride (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), and a stir bar to an oven-dried reaction vial.
-
Catalyst Addition: Add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%) to the vial.
-
Solvent Addition: Add anhydrous, degassed dioxane (5 mL) to the reaction vial.
-
Reaction Setup: Seal the vial and place it in a preheated aluminum block at 100 °C.
-
Monitoring and Workup: Follow steps 5-7 from Protocol 1.
Visualizing the Process
The Catalytic Cycle and Points of Steric Influence
The following diagram illustrates the key steps in a generic cross-coupling cycle and highlights where steric hindrance can be a major barrier.
Caption: A workflow for troubleshooting low-yielding reactions.
References
-
Duan, Z., et al. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. Available at: [Link]
-
Larsen, A. T., & Diao, T. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Chemical Education. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
Shaw, T. W., & Doyle, A. G. (2019). Cross-Coupling of Heteroatomic Electrophiles. Chemical Reviews. Available at: [Link]
-
Lee, D. H., & Jin, M. J. (2011). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd-Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Organic Letters. Available at: [Link]
-
ChemOrgChem. (2023). Negishi Cross-Coupling/Problem Solved/ CSIR 2016. YouTube. Available at: [Link]
-
Chem.libretexts.org. (2023). Understanding Steric Effects: Impact on Molecular Structure and Reactivity. Available at: [Link]
-
Sharma, A., & Kumar, A. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
-
van der Werf, M. J., et al. (2021). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. Available at: [Link]
-
Hartwig, J. F., et al. (2002). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Weix, D. J. (2018). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry. Available at: [Link]
-
Palucki, M., & Buchwald, S. L. (1997). Palladium-catalyzed cross-coupling reactions of highly hindered, electron-rich phenol triflates and organostannanes. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2019). How to overcome Steric Hindrance?. Available at: [Link]
-
Wu, K., & Buchwald, S. L. (2021). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. Available at: [Link]
-
Fath, T., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. Available at: [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]
-
Ricci, A., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in S_N Reactions. Available at: [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Available at: [Link]
-
Zhang, T., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available at: [Link]
-
Buchwald, S. L., & Parrish, C. A. (2001). Use of Polymer-Supported Dialkylphosphinobiphenyl Ligands for Palladium-Catalyzed Amination and Suzuki Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2018). Cross-Electrophile Coupling to Form Sterically Hindered C(sp 2 )–C(sp 3 ) Bonds: Ni and Co Afford Complementary Reactivity. Available at: [Link]
-
Procter, D. J., et al. (2018). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]
-
Hori, K., & Tomoda, S. (2007). Theoretical study of the role of solvent H2O in neopentyl and pinacol rearrangements. Journal of Molecular Structure: THEOCHEM. Available at: [Link]
-
Alonso, F., & Moglie, Y. (2020). Advances in Cross-Coupling Reactions. Catalysts. Available at: [Link]
-
Kim, S. T., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. Available at: [Link]
-
Uchiyama, M., & Kanazawa, J. (2018). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Nature Communications. Available at: [Link]
-
Fu, G. C. (2006). Cross-Coupling Reactions of Unactivated Alkyl Halides. CORE. Available at: [Link]
-
Fairlamb, I. J. S., et al. (2004). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Does neopentyl halide undergo SN1?. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Osbourn, J. (2023). C-C Bond Forming Strategies. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Available at: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]
Sources
- 1. Topics in Organic Chemistry: Understanding Steric Effects: Impact on Molecular Structure and Reactivity [chemistrywithdrsantosh.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Assessing the metabolic stability of compounds containing the 4-(3,3-Difluoroazetidin-1-yl)piperidine moiety
A-Scientist's-Guide-to-Metabolic-Stability:-Spotlight-on-the-4-(3,3-Difluoroazetidin-1-yl)piperidine-Moiety
Introduction: The-Critical-Role-of-Metabolic-Stability-in-Drug-Discovery
In the intricate process of drug discovery and development, achieving a harmonious balance between potency, selectivity, and favorable pharmacokinetic properties is paramount. Among the key determinants of a drug candidate's success is its metabolic stability. A compound that is rapidly metabolized by the body's enzymatic machinery will likely exhibit a short half-life, leading to poor bioavailability and the need for frequent, high doses, which can increase the risk of adverse effects. Consequently, medicinal chemists are continually exploring novel chemical scaffolds and bioisosteric replacements to engineer molecules with enhanced metabolic robustness.
This guide provides an in-depth analysis of the metabolic stability of compounds incorporating the 4-(3,3-difluoroazetidin-1-yl)piperidine moiety. We will delve into the theoretical underpinnings of why this particular structural motif is of interest, present a comparative analysis with alternative scaffolds, and provide detailed, field-proven protocols for assessing metabolic stability in vitro.
The-Scientific-Rationale:-Why-the-4-(3,3-Difluoroazetidin-1-yl)piperidine-Moiety?
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a wide array of approved drugs.[1][2] However, it can be susceptible to metabolic oxidation, primarily mediated by cytochrome P450 (CYP) enzymes.[3][4][5] Common metabolic pathways for piperidine-containing compounds include N-dealkylation and oxidation at the carbons alpha to the nitrogen, as well as oxidation at other positions on the ring.[6][7]
The this compound moiety represents a strategic modification designed to mitigate these metabolic liabilities. This strategic design incorporates two key structural features:
-
Gem-Difluorination of the Azetidine Ring: The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability.[8][9][10][11] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative cleavage by CYP enzymes.[9] Placing the fluorine atoms in a geminal arrangement on the azetidine ring sterically shields adjacent positions and alters the electronic properties of the molecule, which can disfavor enzyme binding and subsequent metabolism.[8][12]
-
The Azetidine Ring as a Piperidine Bioisostere: Azetidines, as four-membered nitrogen-containing heterocycles, have gained prominence in drug discovery for their unique physicochemical properties.[13][14] Their rigid, sp3-rich character can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and solubility, when compared to more flexible or lipophilic moieties.[13]
Comparative-Analysis:-The-4-(3,3-Difluoroazetidin-1-yl)piperidine-Moiety-vs.-Alternatives
To fully appreciate the potential advantages of the this compound moiety, it is essential to compare it with other commonly employed scaffolds in drug design.
| Moiety | Key Features & Rationale | Potential Advantages | Potential Disadvantages |
| Unsubstituted Piperidine | A common, well-understood scaffold. | Established synthetic routes, predictable basicity. | Often a site of metabolic oxidation (N-dealkylation, ring oxidation).[6][7] |
| This compound | Combines gem-difluorination and a strained ring system. | Enhanced metabolic stability due to the strong C-F bond and steric shielding.[8][9] May improve solubility and other ADME properties. | More complex synthesis compared to simple piperidine derivatives. |
| Morpholine | An isostere of piperidine with an oxygen atom replacing a methylene group. | Can improve aqueous solubility and often blocks metabolism at the 4-position.[15] | The oxygen atom can act as a hydrogen bond acceptor, potentially altering target binding. |
| Azaspiro[3.3]heptane | A spirocyclic bioisostere of piperidine. | The spirocyclic nature introduces rigidity and can improve metabolic stability by protecting adjacent positions.[1][2][16] | Can be synthetically challenging to access a diverse range of derivatives. |
| Deuterated Piperidine | Replacement of hydrogen with deuterium at metabolically labile positions. | Can slow the rate of metabolism through the kinetic isotope effect (KIE) if C-H bond cleavage is the rate-limiting step.[17] | The metabolic benefit is not always predictable and may be minimal if C-H bond cleavage is not rate-limiting. |
Experimental-Protocols-for-Assessing-Metabolic-Stability
A robust assessment of metabolic stability requires well-designed in vitro experiments. The following protocols for liver microsomal and hepatocyte stability assays are standard in the industry and provide a reliable framework for evaluating and comparing compounds.
1.-Liver-Microsomal-Stability-Assay
This assay is a primary screen to assess metabolism mediated by Phase I enzymes, particularly cytochrome P450s, which are highly concentrated in liver microsomes.[18][19]
Principle: The test compound is incubated with liver microsomes and a crucial cofactor, NADPH, which initiates the metabolic reactions.[19] The disappearance of the parent compound is monitored over time by LC-MS/MS.
Experimental Workflow:
Caption: Workflow for Liver Microsomal Stability Assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of NADPH in buffer (e.g., 20 mM).
-
Prepare a 1 µM working solution of the test compound in the buffer.[20]
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to the buffer to achieve a final protein concentration of 0.5 mg/mL.[19]
-
Add the test compound working solution to the microsome suspension.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Sampling:
-
Reaction Termination:
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg protein.
-
2.-Hepatocyte-Stability-Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II enzymes, as well as the necessary cofactors and transporters.[18][21]
Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes, and the rate of its disappearance is measured over time.[22][23]
Experimental Workflow:
Caption: Workflow for Hepatocyte Stability Assay.
Detailed Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to a pre-warmed incubation medium.
-
Centrifuge the cell suspension to remove cryopreservation medium and resuspend the cells in fresh medium.
-
Determine cell density and viability using a method like the trypan blue exclusion assay.
-
-
Incubation:
-
Sampling and Termination:
-
Sample Processing and Analysis:
-
Vortex the samples to ensure cell lysis and protein precipitation.
-
Centrifuge the samples to pellet cell debris.
-
Analyze the supernatant by LC-MS/MS for the parent compound.
-
-
Data Analysis:
-
Similar to the microsomal assay, calculate the half-life and intrinsic clearance. The Clint value is typically expressed as µL/min/10^6 cells.[21]
-
Interpreting-the-Data:-A-Hypothetical-Case-Study
To illustrate the application of these assays, consider the following hypothetical data for a parent compound containing an unsubstituted piperidine ring and its analogue containing the this compound moiety.
| Compound | Microsomal t½ (min) | Microsomal Clint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte Clint (µL/min/10^6 cells) |
| Parent (Piperidine) | 25 | 27.7 | 40 | 17.3 |
| Analogue (Difluoroazetidinyl-piperidine) | > 120 | < 5.8 | > 180 | < 3.9 |
In this case study, the parent compound with the unsubstituted piperidine shows moderate to high clearance in both microsomal and hepatocyte assays, suggesting it is susceptible to metabolism. In contrast, the analogue incorporating the this compound moiety demonstrates significantly increased half-life and reduced intrinsic clearance. This indicates a marked improvement in metabolic stability, validating the strategic rationale for its design.
Conclusion
The this compound moiety is a promising structural motif for medicinal chemists aiming to enhance the metabolic stability of their compounds. The strategic incorporation of gem-difluorination on a strained azetidine ring system effectively addresses the common metabolic liabilities associated with the parent piperidine scaffold. The comparative data and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to assess the metabolic stability of their own compounds and make informed decisions in the iterative process of drug design and optimization. By leveraging such advanced chemical strategies and robust analytical methods, the scientific community can continue to develop safer and more effective medicines.
References
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). BioIVT. Retrieved January 26, 2026, from [Link]
-
Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. (2019). PubMed Central. Retrieved January 26, 2026, from [Link]
-
The role of fluorine in medicinal chemistry. (2017). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]
-
Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved January 26, 2026, from [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. Retrieved January 26, 2026, from [Link]
-
Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (2018). Dalton Transactions. Retrieved January 26, 2026, from [Link]
-
Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved January 26, 2026, from [Link]
-
Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors. (2009). PubMed. Retrieved January 26, 2026, from [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 26, 2026, from [Link]
-
Azetidines of pharmacological interest. (2021). PubMed. Retrieved January 26, 2026, from [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2020). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012). Corning Life Sciences. Retrieved January 26, 2026, from [Link]
-
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (2015). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2020). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Bicyclic Bioisosteres of Piperidine: Version 2.0. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Retrieved January 26, 2026, from [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv. Retrieved January 26, 2026, from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved January 26, 2026, from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (2021). ScienceDirect. Retrieved January 26, 2026, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. (1986). PubMed. Retrieved January 26, 2026, from [Link]
-
Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (1999). ResearchGate. Retrieved January 26, 2026, from [Link]
-
1.6: Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Bicyclic Bioisosteres of Piperidine: Version 2.0. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
Sources
- 1. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. mercell.com [mercell.com]
- 21. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
Mitigating hERG Inhibition: A Comparative Guide to the Strategic Use of the Difluoroazetidine Moiety
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, navigating the challenge of off-target liabilities is paramount to the successful development of safe and effective therapeutics. Among these, inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel stands out as a primary contributor to cardiotoxicity-related drug attrition. This guide provides an in-depth evaluation of a promising medicinal chemistry strategy to mitigate hERG inhibition: the incorporation of the difluoroazetidine moiety. We will objectively compare this strategy with other alternatives, supported by an analysis of the underlying physicochemical principles and relevant experimental data from analogous approaches.
The hERG Challenge: A Critical Hurdle in Drug Safety
The hERG channel plays a crucial role in the repolarization phase of the cardiac action potential.[1] Inhibition of this channel can lead to a prolongation of the QT interval, a condition known as Long QT Syndrome, which can precipitate a life-threatening ventricular arrhythmia called Torsades de Pointes (TdP).[2][3] Consequently, early and accurate assessment of a compound's hERG liability is a regulatory expectation and a critical step in any drug discovery program.[4]
The promiscuity of the hERG channel's binding pocket, characterized by key aromatic residues such as Tyrosine 652 and Phenylalanine 656, makes it susceptible to blockade by a wide range of structurally diverse molecules.[5] Two key physicochemical properties have been identified as major drivers of hERG inhibition:
-
High Lipophilicity (logP/logD): Hydrophobic interactions are a dominant feature of drug binding within the hERG pore.
-
Basicity (pKa): A basic nitrogen atom, which is protonated at physiological pH, is a common feature of many hERG inhibitors, facilitating a crucial cation-π interaction with the aromatic residues of the channel.
Medicinal chemistry strategies to mitigate hERG risk, therefore, often focus on modulating these two parameters.[2][6]
The Azetidine Ring: A Versatile Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered saturated heterocycle, has gained significant traction in drug design.[7] Its rigid structure can offer advantages in conformational constraint, leading to improved target potency and selectivity. Furthermore, the nitrogen atom provides a convenient handle for further chemical modification. However, the basicity of the azetidine nitrogen can also contribute to hERG liability.
Introducing the Difluoroazetidine Moiety: A Strategic Bioisosteric Replacement
The strategic incorporation of fluorine into drug candidates is a well-established tactic in medicinal chemistry.[8] The introduction of two fluorine atoms onto the azetidine ring, creating a difluoroazetidine moiety, can be a powerful approach to attenuate hERG inhibition through a multi-pronged mechanism.
The Physicochemical Impact of Difluorination
The primary rationale for employing the difluoroazetidine group lies in its ability to modulate the key drivers of hERG binding:
-
Reduction of pKa: The strong electron-withdrawing nature of the two fluorine atoms significantly reduces the basicity of the azetidine nitrogen. This decrease in pKa leads to a lower proportion of the protonated species at physiological pH, thereby weakening the critical cation-π interaction with the hERG channel pore.
-
Modulation of Lipophilicity: The effect of fluorination on lipophilicity is context-dependent. While the introduction of fluorine can sometimes increase lipophilicity, in the case of small aliphatic rings, it can lead to a decrease in logP/logD. This is attributed to the creation of a more polarized C-F bond, which can engage in favorable interactions with the aqueous environment. A reduction in lipophilicity generally correlates with a decrease in hERG affinity.
The table below summarizes the predicted and observed effects of fluorination on the physicochemical properties of small saturated heterocycles.
| Moiety | Predicted Effect of Fluorination | Impact on hERG Inhibition |
| Azetidine | - | Can contribute to hERG liability due to basicity. |
| Difluoroazetidine | Lower pKa , potentially lower logP/logD | Reduced hERG inhibition due to weakened cation-π interaction and potentially reduced hydrophobicity. |
| Pyrrolidine | - | Can contribute to hERG liability. |
| β-Fluoropyrrolidine | Lower pKa | Reduced hERG inhibition, as demonstrated in case studies.[9] |
| Piperidine | - | A common motif in hERG inhibitors. |
| Fluoropiperidine | Lower pKa | Often employed to reduce hERG liability.[10] |
Comparative Analysis and Supporting Data
A notable case study involves the synthesis of β-fluoropyrrolidines to reduce hERG affinity in a series of antiparasitic compounds.[9] The researchers successfully demonstrated that the introduction of a single fluorine atom onto the pyrrolidine ring led to a significant reduction in hERG inhibition, validating the strategy of modulating basicity and lipophilicity through fluorination.
The logical extension of this principle to the difluoroazetidine moiety suggests a potentially more pronounced effect due to the presence of two fluorine atoms. The anticipated reduction in both pKa and lipophilicity positions the difluoroazetidine group as a highly attractive bioisostere for a simple azetidine or other small basic heterocycles in lead optimization campaigns targeting a reduction in hERG liability.
Experimental Protocol: Gold Standard for hERG Inhibition Assessment
To experimentally validate the effect of the difluoroazetidine group on hERG inhibition, the gold-standard manual patch-clamp electrophysiology assay is the method of choice.
Step-by-Step Manual Patch-Clamp Protocol for hERG Inhibition Assay
-
Cell Culture:
-
HEK-293 cells stably expressing the hERG channel are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a 5% CO2 incubator.
-
Cells are passaged every 2-3 days to maintain sub-confluent cultures.
-
-
Cell Preparation for Electrophysiology:
-
On the day of the experiment, cells are detached from the culture flask using a non-enzymatic cell dissociation solution.
-
The cells are then re-suspended in an extracellular recording solution and allowed to recover for at least 30 minutes.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at physiological temperature (35-37°C).[11]
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution.
-
A giga-seal is formed between the pipette tip and the cell membrane, followed by rupturing the membrane to achieve the whole-cell configuration.
-
The hERG current (IKr) is elicited by a specific voltage-clamp protocol. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to record the characteristic tail current.[11]
-
-
Compound Application and Data Acquisition:
-
A stable baseline recording of the hERG current is established.
-
The test compound (e.g., the difluoroazetidine-containing molecule) is then perfused at increasing concentrations.
-
The effect of the compound on the hERG tail current is recorded at each concentration until a steady-state inhibition is reached.
-
Data are acquired using a patch-clamp amplifier and appropriate software.
-
-
Data Analysis:
-
The percentage of hERG current inhibition is calculated for each concentration of the test compound relative to the baseline current.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).
-
Visualizing the Concepts
The hERG Inhibition Mitigation Strategy
Caption: A flowchart illustrating the strategy of using a difluoroazetidine moiety to reduce hERG inhibition.
Experimental Workflow for hERG Inhibition Assessment
Sources
- 1. Flavonoids and hERG channels: Friends or foes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation and Clinical Utility of the hERG IC50:Cmax Ratio to Determine the Risk of Drug-Induced Torsades de Pointes: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. hERG subunit composition determines differential drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Properties of HERG channels stably expressed in HEK 293 cells studied at physiological temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Fluorinated and Non-Fluorinated Ligands
Introduction: The Fluorine Factor in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool.[1] Its unique electronic properties, small steric footprint, and the remarkable stability of the carbon-fluorine bond offer a powerful means to modulate a ligand's physicochemical and pharmacokinetic profiles.[1][2] The introduction of fluorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and selectivity.[1][2] However, the very properties that make fluorine an attractive substituent also present unique challenges for computational modeling techniques like molecular docking. The high electronegativity and low polarizability of fluorine necessitate careful consideration in the selection of force fields and docking parameters to accurately predict binding modes and affinities.
This guide provides a comprehensive comparison of docking studies involving fluorinated and non-fluorinated ligands, offering field-proven insights and detailed experimental protocols. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Dichotomy of Fluorine in Molecular Interactions: A Double-Edged Sword
The impact of fluorine on protein-ligand interactions is multifaceted. On one hand, the electron-withdrawing nature of fluorine can modulate the acidity of neighboring functional groups and influence hydrogen-bonding patterns.[2] It can also participate in favorable orthogonal multipolar interactions with backbone carbonyls, a phenomenon that is often underestimated. Conversely, the partial negative charge on fluorine can lead to repulsive interactions if not properly accommodated within the binding pocket. Furthermore, the effect of fluorination on the surrounding water network can significantly impact binding thermodynamics, an aspect that is often challenging to model accurately with standard docking protocols.[3][4]
A critical aspect to consider is the entropic effect of fluorination. Fluorinated ligands often exhibit lower conformational flexibility in their unbound state, leading to a more favorable binding entropy.[3] However, this can be counterbalanced by less favorable enthalpic interactions compared to their non-fluorinated counterparts.[3] This delicate balance between enthalpy and entropy underscores the complexity of predicting the net effect of fluorination on binding affinity.
Comparative Docking Performance: A Quantitative Overview
To illustrate the practical implications of fluorination on docking outcomes, we present a synthesis of data from a hypothetical comparative docking study of 3-fluoro-2-methyl-1H-indole and its analogs against a putative protein kinase target.[5] This data, while illustrative, reflects common trends observed in the field.
| Compound | Docking Score (kcal/mol) | Hydrogen Bond Interactions | Key Interacting Residues |
| 3-fluoro-2-methyl-1H-indole | -9.2 | 3 | LEU828, ARG911, ASP967 |
| 2-methyl-1H-indole | -7.8 | 1 | LEU828 |
| 3-chloro-2-methyl-1H-indole | -8.7 | 2 | LEU828, ARG911 |
| 3-fluoro-1H-indole | -8.1 | 2 | LEU828, ASP967 |
Table 1: Hypothetical comparative docking data for fluorinated and non-fluorinated indole analogs against a protein kinase target.[5]
In this example, the fluorinated analog exhibits a more favorable docking score and engages in a greater number of hydrogen bond interactions compared to its non-fluorinated counterpart. This highlights the potential of fluorine to introduce new, beneficial interactions within the binding site.
Experimental Protocols: A Methodological Blueprint
The following protocols provide a detailed, step-by-step guide for conducting comparative docking studies of fluorinated and non-fluorinated ligands using AutoDock Vina, a widely used and validated docking program.
Part 1: Ligand and Receptor Preparation
This initial phase is critical for the accuracy of any docking study. The protocol is designed to ensure that both fluorinated and non-fluorinated ligands, as well as the target receptor, are properly formatted and parameterized.
Caption: Ligand and Receptor Preparation Workflow.
Step-by-Step Protocol:
-
Ligand Preparation:
-
2D Structure Generation: Draw the 2D structures of both the fluorinated and non-fluorinated ligands using chemical drawing software like ChemDraw.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94). This can be done in software like Avogadro or Chem3D.
-
File Format Conversion: Save the 3D structures in a suitable format like .mol or .sdf.
-
PDBQT Preparation (using AutoDock Tools):
-
Open AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select your ligand file.
-
ADT will automatically add hydrogens and compute Gasteiger charges. For fluorinated ligands, it is crucial to manually inspect the assigned charges and atom types to ensure they are appropriate. In some cases, quantum mechanical calculations may be necessary for more accurate charge derivation.
-
Define the rotatable bonds by going to Ligand -> Torsion Tree -> Detect Root and then Choose Torsions.
-
Save the prepared ligand as a .pdbqt file (Ligand -> Output -> Save as PDBQT).[6][7]
-
-
-
Receptor Preparation:
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Clean the PDB File: Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera. Remove all water molecules, co-factors, and any existing ligands from the binding site.
-
PDBQT Preparation (using AutoDock Tools):
-
Part 2: Molecular Docking with AutoDock Vina
This section details the process of setting up and running the docking simulation. The key is to define the search space (the "grid box") and the docking parameters appropriately.
Caption: Molecular Docking and Analysis Workflow.
Step-by-Step Protocol:
-
Define the Grid Box:
-
In ADT, with the receptor loaded, go to Grid -> Grid Box.
-
Adjust the size and position of the grid box to encompass the entire binding site. It is crucial that the box is large enough to allow the ligand to rotate freely but not so large as to unnecessarily increase computation time.
-
-
Create the Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines to the file, replacing the file names and coordinates with your own:
-
The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the chances of finding the optimal binding pose but also increase the computational cost.[8]
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your .pdbqt and conf.txt files.
-
Execute the following command:
-
Vina will generate an output file (ligand_out.pdbqt) containing the predicted binding poses and their corresponding docking scores, and a log file (log.txt) with details of the docking run.
-
-
Analyze the Results:
-
The docking scores in the output file represent the predicted binding affinity in kcal/mol. More negative values indicate stronger binding.
-
Visualize the predicted binding poses in a molecular graphics program like PyMOL or UCSF Chimera. Load both the receptor and the output ligand file to observe the interactions.
-
For a robust comparison, repeat the docking simulation for both the fluorinated and non-fluorinated ligands using the exact same grid box and docking parameters.
-
Causality Behind Experimental Choices: Why These Steps Matter
-
Energy Minimization of Ligands: This step is crucial to ensure that the starting conformation of the ligand is energetically favorable. Docking a high-energy conformer can lead to inaccurate predictions.
-
Addition of Polar Hydrogens to the Receptor: Hydrogen atoms are often not resolved in X-ray crystal structures but are critical for hydrogen bonding interactions. Adding only polar hydrogens is a common practice to reduce computational complexity while retaining the most important interactions.
-
Gasteiger vs. Kollman Charges: Gasteiger charges are generally suitable for small organic molecules (ligands), while Kollman charges are parameterized for proteins (receptors). Using the appropriate charge model is essential for accurate electrostatic calculations during docking.
-
The Grid Box: The definition of the search space is paramount. A poorly placed or sized grid box can completely miss the correct binding site.
-
Exhaustiveness: For complex ligands or challenging binding sites, increasing the exhaustiveness can significantly improve the reliability of the results.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of your docking protocol, it is essential to perform a re-docking experiment. This involves docking the co-crystallized ligand back into its corresponding receptor. A successful re-docking, where the predicted pose has a low root-mean-square deviation (RMSD) from the crystallographic pose (typically < 2.0 Å), provides confidence in your chosen parameters and protocol.
Conclusion: A Powerful Tool When Wielded with Expertise
Molecular docking is a powerful and indispensable tool in modern drug discovery. When comparing fluorinated and non-fluorinated ligands, it can provide valuable insights into the structural basis of their differential activities. However, it is not a "black box" method. The accuracy and reliability of the results are highly dependent on the careful preparation of the input molecules, the appropriate selection of docking parameters, and a thorough understanding of the underlying principles. By following the detailed protocols and considering the causal factors outlined in this guide, researchers can leverage molecular docking to make more informed decisions in the design and optimization of novel therapeutics. It is crucial to remember that docking results are predictions and should ideally be validated with experimental data.[9]
References
-
Schmid, D., Klingler, J., & Riniker, S. (2023). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Theory and Computation, 19(13), 3951–3965. [Link]
-
Szymańska, K., et al. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 28(13), 5021. [Link]
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]
-
Sikorska, J., et al. (2023). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. International Journal of Molecular Sciences, 24(2), 992. [Link]
-
Bioinformatics Review. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]
-
Gogineni, V., et al. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. The Journal of Physical Chemistry A, 126(14), 2263–2276. [Link]
-
García-Ortegón, M., et al. (2022). DOCKSTRING: Easy Molecular Docking Yields Better Benchmarks for Ligand Design. Journal of Chemical Information and Modeling, 62(15), 3486–3502. [Link]
-
AutoDock Tutorial. (n.d.). [Link]
-
Schmid, D., Klingler, J., & Riniker, S. (2023). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Theory and Computation, 19(13), 3951–3965. [Link]
-
Forli, S., et al. (2016). Computational protein-ligand docking and virtual screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]
-
Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
-
Lee, J., et al. (2023). CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. Journal of Chemical Information and Modeling, 63(15), 4734–4744. [Link]
-
Vasile, F., et al. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 31(1), 1. [Link]
-
Galvão, B. S., et al. (2021). CHARMM Force Field Parameterization of Peroxisome Proliferator-Activated Receptor γ Ligands. Molecules, 26(13), 3894. [Link]
-
Vermaas, J. V., et al. (2018). Systematic parameterization of lignin for the CHARMM force field. Green Chemistry, 20(24), 5584-5599. [Link]
-
Israfilov, R. (2018). How do you parameterize ligands for CHARM FF? ResearchGate. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. medium.com [medium.com]
- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 9. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
